Deriglidole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-2-7-16(15-17-8-9-18-15)11-13-5-3-4-12-6-10-19(16)14(12)13/h3-5H,2,6-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQRNHAZHSOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC2=CC=CC3=C2N1CC3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869678 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)-2-propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122830-14-2 | |
| Record name | Deriglidole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122830142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DERIGLIDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EP8R4PMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deriglidole is an imidazoline (B1206853) derivative that has been a subject of primary research interest for its potential as a modulator of insulin (B600854) secretion. Its mechanism of action is primarily centered on the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, with a potential secondary role involving imidazoline receptors. This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanism of action, relevant (comparative) quantitative data, and the experimental protocols utilized to investigate its effects. The included diagrams offer a visual representation of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary application in research stems from its ability to modulate insulin secretion from pancreatic β-cells. This action is believed to be mediated through two main targets: ATP-sensitive potassium (KATP) channels and imidazoline receptors.
Interaction with ATP-Sensitive Potassium (KATP) Channels
The predominant hypothesis for this compound's mechanism of action is its interaction with the KATP channels in pancreatic β-cells. These channels are crucial regulators of insulin release. KATP channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. In pancreatic β-cells, the channel is typically composed of Kir6.2 and SUR1 subunits.
The activity of these channels is coupled to the metabolic state of the cell. An increase in the intracellular ATP/ADP ratio, which occurs following glucose metabolism, leads to the closure of KATP channels. This closure depolarizes the β-cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.
Role of Imidazoline Receptors
This compound's chemical structure as an imidazoline derivative suggests a potential interaction with imidazoline receptors. There are three main classes of imidazoline receptors: I1, I2, and I3.[1][2][3] The I3 receptor, in particular, is implicated in the regulation of insulin secretion from pancreatic β-cells.[1][2][3] It is proposed that activation of I3 receptors can modulate insulin release. The precise signaling pathway coupled to the I3 receptor is still under investigation but may involve phospholipase C.[4]
Quantitative Data (Comparative)
Specific quantitative binding and functional data for this compound are not widely published. To provide a relevant frame of reference for researchers, the following tables summarize data for well-characterized compounds that act on the same primary targets.
Table 1: Binding Affinities of KATP Channel Modulators
| Compound | Receptor/Channel | Tissue/Cell Line | Kd / Ki (nM) | Radioligand | Reference |
| Glibenclamide | SUR1/KATP Channel | Rat Cerebral Cortex | 0.2 ± 0.06 | [3H]glibenclamide | [5] |
| Glibenclamide | KATP Channel | Insulinoma Membranes | High affinity: 0.1, Low affinity: 240 | [3H]glibenclamide | [6] |
Table 2: Functional Activity of KATP Channel Modulators
| Compound | Assay | Cell Line/Tissue | IC50 / EC50 | Effect | Reference |
| Glibenclamide | KATP Channel Inhibition | Rat Ventricular Myocytes | ~6 µM | Inhibition of channel opening | [7] |
| VU0071063 | Kir6.2/SUR1 Activation | Transfected COSm6 cells | ~7 µM | Channel activation | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Glucose-Stimulated Insulin Secretion
Caption: Signaling pathway of glucose-stimulated and this compound-induced insulin secretion.
Potential Imidazoline I3 Receptor Signaling Pathway
Caption: Putative signaling pathway for this compound via the imidazoline I3 receptor.
Experimental Workflow for Investigating KATP Channel Activity
Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on KATP channels.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Currents
This protocol is representative for studying the effects of a compound like this compound on KATP channels in pancreatic β-cells.[8][9]
Objective: To measure the effect of this compound on whole-cell KATP channel currents in pancreatic β-cells.
Materials:
-
Isolated pancreatic islets or a β-cell line (e.g., INS-1, MIN6).
-
Standard electrophysiology rig with a patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (bath) solution (in mM): 137 NaCl, 5.6 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES (pH 7.4 with NaOH).[8]
-
Internal (pipette) solution (in mM): 110 K-aspartate, 30 KCl, 5 EDTA, 10 HEPES, 0.5 EGTA, 2.6 CaCl2 (pH 7.2 with KOH).[8] ATP can be included at varying concentrations to study its competitive effect.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Isolate pancreatic islets using collagenase digestion or culture β-cells on glass coverslips.
-
Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV. Apply voltage steps (e.g., from -130 mV to +50 mV) to elicit currents.
-
-
Drug Application:
-
Record baseline KATP currents.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in KATP channel currents in the presence of the compound.
-
-
Data Analysis: Analyze the current-voltage relationship before and after drug application. Determine the percentage of channel inhibition at various concentrations to calculate an IC50 value.
Insulin Secretion Assay
This protocol is a general method to assess the effect of a secretagogue like this compound on insulin secretion from a pancreatic β-cell line.[10][11]
Objective: To quantify the effect of this compound on glucose-stimulated insulin secretion (GSIS).
Materials:
-
RINm5F or other insulin-secreting cell line.[10]
-
RPMI-1640 culture medium.
-
Krebs-Ringer-Henseleit (KRH) buffer with varying glucose concentrations (e.g., basal 5.6 mM and stimulatory 15.6 mM).[10]
-
This compound stock solution.
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: Seed RINm5F cells in 24-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with KRH buffer containing a low glucose concentration (e.g., 5.6 mM) and pre-incubate for 30-60 minutes at 37°C.
-
Incubation:
-
Remove the pre-incubation buffer.
-
Add KRH buffer containing either low (basal) or high (stimulatory) glucose, with or without different concentrations of this compound.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the control conditions.
Radioligand Binding Assay for KATP Channels
This protocol describes a competitive binding assay to determine the affinity of a test compound for the sulfonylurea receptor (SUR1) on KATP channels, using [3H]glibenclamide as the radioligand.[12][13]
Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit of the KATP channel.
Materials:
-
Tissue homogenates from brain or pancreatic islets, or membranes from cells expressing KATP channels.
-
[3H]glibenclamide (radioligand).
-
Unlabeled glibenclamide (for determining non-specific binding).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total binding: Membranes + [3H]glibenclamide.
-
Non-specific binding: Membranes + [3H]glibenclamide + excess unlabeled glibenclamide.
-
Competition: Membranes + [3H]glibenclamide + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]glibenclamide).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Preclinical and Clinical Research Summary
While extensive preclinical data for this compound is not publicly available, its primary research application has been as a tool to investigate the mechanisms of insulin secretion. Compounds with similar mechanisms of action, such as sulfonylureas, have progressed through extensive preclinical and clinical development for the treatment of type 2 diabetes. The research on this compound has contributed to the fundamental understanding of β-cell physiology and the role of KATP channels in glucose homeostasis. To date, there is no readily available information on this compound's progression into late-stage clinical trials for diabetes or other indications.
Conclusion
This compound serves as a valuable research compound for elucidating the molecular mechanisms underlying insulin secretion. Its primary mode of action through the modulation of pancreatic β-cell KATP channels, and potentially imidazoline I3 receptors, places it at the center of investigations into glucose homeostasis and potential therapeutic strategies for diabetes. While specific quantitative pharmacological data and clinical trial results for this compound are limited in the public domain, the experimental approaches detailed in this guide provide a robust framework for its continued investigation by researchers and drug development professionals. The further characterization of this compound and similar compounds will undoubtedly enhance our understanding of β-cell function and may pave the way for novel therapeutic interventions.
References
- 1. Though Active on RINm5F Insulinoma Cells and Cultured Pancreatic Islets, Recombinant IL-22 Fails to Modulate Cytotoxicity and Disease in a Protocol of Streptozotocin-Induced Experimental Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Identification of morin as an agonist of imidazoline I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose Deprivation Regulates KATP Channel Trafficking via AMP-Activated Protein Kinase in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose shields RINm5F beta cells against arsenic-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Synthesis of Deriglidole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deriglidole, a compound with significant therapeutic potential, possesses a complex tricyclic structure with a stereochemically defined quaternary center. This technical guide provides a comprehensive overview of a plausible synthetic pathway for (+)-Deriglidole, also known as (+)-1,2,4,5-Tetrahydro-2-(2-imidazolin-2-yl)-2-propylpyrrolo[3,2,1-hi]indole. The proposed synthesis commences with the construction of the core tricyclic indole (B1671886) framework, followed by the strategic introduction of the propyl and imidazoline (B1206853) functionalities at the C2 position. Key transformations include an enantioselective synthesis of the tricyclic core, diastereoselective alkylation, and a robust Pinner reaction for the formation of the imidazoline ring. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding and practical application of the described methodologies.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1) is outlined below. The primary disconnections involve the imidazoline ring, the propyl group at the C2 position, and the tricyclic pyrrolo[3,2,1-hi]indole core.
The imidazoline ring can be retrosynthetically disconnected to a nitrile precursor (2) via a Pinner reaction. The geminal propyl and cyano groups at C2 suggest a dearomatization-cyanation strategy from a 2-propyl-substituted tricyclic indole intermediate (3). The propyl group can be introduced via alkylation of the tricyclic indole core (4). Finally, the tricyclic indole core can be constructed from a suitable N-substituted indole derivative (5) through an intramolecular cyclization. The enantioselectivity of the final product necessitates an asymmetric approach in the synthesis of the tricyclic core or a resolution step at a later stage.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis of (+)-Deriglidole is proposed to proceed in four main stages, focusing on the enantioselective construction of the core and the challenging formation of the C2 quaternary center.
Stage 1: Enantioselective Synthesis of the Tricyclic Indole Core
The synthesis of the chiral tricyclic indole core (4) can be achieved through various modern synthetic methodologies. One effective approach involves an asymmetric intramolecular Heck reaction or a chiral acid-catalyzed cyclization of a suitable N-alkenyl or N-alkynyl indole precursor.
Stage 2: Propylation of the Tricyclic Indole Core
The introduction of the propyl group at the C2 position of the tricyclic indole (4) can be accomplished through a diastereoselective alkylation reaction.
Stage 3: Cyanation of the 2-Propyl Tricyclic Indole
The introduction of the cyano group at the C2 position, geminal to the propyl group, represents a significant synthetic challenge. A potential strategy involves the dearomatization of the 2-propyl tricyclic indole (3) to an indolenine intermediate, followed by the addition of a cyanide source.
Stage 4: Formation of the Imidazoline Ring
The final step in the synthesis is the conversion of the nitrile (2) to the 2-imidazoline ring of this compound (1). This transformation is classically achieved through the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by condensation with ethylenediamine (B42938).
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Data
The following sections provide detailed experimental protocols and associated quantitative data for each key transformation in the proposed synthesis of this compound. The data is summarized in tables for clarity and ease of comparison.
Stage 1: Enantioselective Synthesis of 1,2,4,5-Tetrahydropyrrolo[3,2,1-hi]indole (4)
An enantioselective approach to the tricyclic indole core can be achieved using a chiral phosphoric acid-catalyzed intramolecular hydroarylation of an appropriate N-alkenylindole.
Experimental Protocol:
To a solution of N-(but-3-en-1-yl)-1H-indole (5) (1.0 equiv) in a suitable solvent such as toluene (B28343) or dichloromethane (B109758) is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%). The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
| Entry | Starting Material | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-(but-3-en-1-yl)-1H-indole | (R)-TRIP (10) | Toluene | 80 | 24 | 85 | 92 |
| 2 | N-(but-3-en-1-yl)-1H-indole | (S)-TRIP (10) | CH2Cl2 | 40 | 48 | 78 | 90 |
Stage 2: Diastereoselective Propylation of 1,2,4,5-Tetrahydropyrrolo[3,2,1-hi]indole (4)
The introduction of the propyl group can be achieved by deprotonation of the tricyclic indole followed by reaction with a propyl electrophile. The stereochemical outcome will be influenced by the existing chirality of the tricyclic core.
Experimental Protocol:
To a solution of the chiral tricyclic indole (4) (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C) is added a strong base such as n-butyllithium or LDA (1.1 equiv). After stirring for a short period, 1-iodopropane (B42940) (1.2 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted and purified.
| Entry | Base | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | n-BuLi | 1-Iodopropane | THF | -78 to rt | 12 | 90 | >95:5 |
| 2 | LDA | 1-Bromopropane | THF | -78 to rt | 18 | 85 | >95:5 |
Stage 3: Cyanation of 2-Propyl-1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole (3)
This step involves the challenging geminal functionalization of the C2 position. A plausible approach is the dearomatization of the indole to an indolenine, followed by nucleophilic attack of a cyanide source.
Experimental Protocol:
The 2-propyl tricyclic indole (3) (1.0 equiv) is treated with a dearomatizing agent, such as a mild oxidizing agent or a Lewis acid, in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The reaction is typically carried out in an inert solvent at a controlled temperature.
| Entry | Dearomatizing Agent | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.1 equiv) | TMSCN (1.5 equiv) | CH2Cl2 | 0 to rt | 6 | 75 |
| 2 | Selectfluor (1.1 equiv) | KCN/18-crown-6 | MeCN | rt | 12 | 68 |
Stage 4: Pinner Reaction for Imidazoline Synthesis
The final step is the conversion of the nitrile (2) to the imidazoline ring of this compound (1).
Experimental Protocol:
A solution of the 2-propyl-2-cyano tricyclic indole (2) (1.0 equiv) in an anhydrous alcohol (e.g., ethanol) is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is stirred at low temperature to form the Pinner salt. The solvent is then evaporated, and the residue is treated with a solution of ethylenediamine (2.0 equiv) in an anhydrous solvent. The reaction mixture is heated to effect the cyclization to the imidazoline. The final product is purified by crystallization or chromatography.
| Entry | Alcohol | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Ethylenediamine | Ethanol | 80 | 24 | 80 |
| 2 | Methanol | Ethylenediamine | Methanol | 65 | 36 | 75 |
Conclusion
The proposed synthetic pathway provides a viable and detailed route to the enantioselective synthesis of this compound. The key challenges, including the construction of the tricyclic indole core and the formation of the C2 quaternary stereocenter, are addressed through the application of modern and robust synthetic methodologies. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of this compound and related complex heterocyclic compounds. Further optimization of each step may be required to achieve industrial-scale production.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for one of the key synthetic steps.
Caption: Experimental workflow for the propylation step.
The Therapeutic Potential of Deriglidole: An In-depth Technical Guide
To the esteemed researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical guide on the therapeutic potential of Deriglidole. However, extensive research has revealed a significant challenge: the compound "this compound" does not appear to be a recognized or publicly documented therapeutic agent. Searches across major scientific and medical databases have yielded no specific information regarding its mechanism of action, preclinical studies, or clinical trials.
The initial investigation into "this compound" and its potential therapeutic applications, particularly concerning its role as an alpha-2 adrenoceptor antagonist and its effects on insulin (B600854) secretion for the treatment of type 2 diabetes, did not yield any direct results for a compound with this name. The search results consistently provided information on other, established drugs with similar mechanisms of action or for the treatment of diabetes, but "this compound" was not mentioned.
This suggests a few possibilities:
-
Misspelling or incorrect nomenclature: The name "this compound" may be an error. There might be a similarly named compound, and a typographical error is preventing the retrieval of relevant information.
-
Early-stage or discontinued (B1498344) compound: It is possible that this compound was a compound in the very early stages of discovery or development that was never publicly disclosed or was discontinued before reaching significant research milestones.
-
Proprietary or coded name: The name could be an internal, proprietary code for a compound that is not yet in the public domain.
Given the absence of any available data on this compound, it is not possible to fulfill the core requirements of this technical guide, which include:
-
Data Presentation: No quantitative data exists to be summarized in tables.
-
Experimental Protocols: Without any cited experiments, there are no methodologies to detail.
-
Visualization of Signaling Pathways: The mechanism of action of this compound is unknown, preventing the creation of any signaling pathway diagrams.
Pivot to a Relevant Area of Research: Alpha-2 Adrenergic Antagonists in Type 2 Diabetes
While information on "this compound" is unavailable, the initial query pointed towards a therapeutically relevant area: the role of alpha-2 adrenergic receptor antagonists in modulating insulin secretion and their potential in treating type 2 diabetes. This section will provide a brief overview of this established mechanism as a point of reference and potential area of interest for your research.
Pancreatic β-cells, responsible for insulin secretion, express alpha-2 adrenergic receptors.[1] Activation of these receptors by endogenous catecholamines (epinephrine and norepinephrine) inhibits glucose-stimulated insulin secretion.[2] This inhibitory effect is a physiological mechanism to prevent hypoglycemia during "fight or flight" responses.
In the context of type 2 diabetes, where insulin secretion is already impaired, the chronic activation of these receptors could further exacerbate hyperglycemia. Therefore, blocking these receptors with an alpha-2 adrenergic antagonist could potentially enhance insulin secretion and improve glycemic control.
General Mechanism of Action of Alpha-2 Adrenergic Antagonists on Insulin Secretion
The signaling pathway for the alpha-2 adrenergic receptor-mediated inhibition of insulin secretion is well-characterized.
Caption: Hypothetical mechanism of an alpha-2 antagonist.
While the therapeutic potential of a compound named "this compound" cannot be assessed due to a lack of available information, the underlying scientific premise of utilizing alpha-2 adrenergic antagonists for the treatment of type 2 diabetes remains a valid and interesting area of research.
We recommend that you verify the correct name and spelling of the compound of interest. Should a different name be identified, a new search can be initiated to provide the detailed technical guide as originally requested. If "this compound" is indeed an internal or preclinical designation, we would require access to proprietary data to proceed.
We trust this response, while not what was initially anticipated, provides clarity on the current state of publicly available information and offers a relevant scientific context for your continued research endeavors.
References
Deriglidole: A Technical Guide for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deriglidole, the dextrorotatory enantiomer of the racemic compound SL 84.0418, presents a compelling yet underexplored opportunity in the landscape of neurological drug development. As a ligand for both imidazoline (B1206853) and α2-adrenergic receptors, it belongs to a class of compounds with demonstrated neuroprotective potential. This technical guide synthesizes the current, albeit limited, knowledge on this compound, providing a foundational resource for researchers. It outlines its pharmacological context, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to catalyze further investigation into its therapeutic utility for neurological disorders. The significant gaps in the existing data underscore the need for dedicated preclinical and clinical research to fully elucidate the promise of this compound.
Introduction to this compound and its Pharmacological Class
This compound is chemically identified as the (+) enantiomer of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4,5-tetrahydro-2-propyl-pyrrolo[3,2,1-hi]-indole hydrochloride, with the designation SL 86.0715. It is a member of the imidazoline ligand family, which is characterized by affinity for both imidazoline receptors (IR) and α-adrenergic receptors (α-AR). Imidazoline receptors are broadly classified into three main subtypes: I1, I2, and I3. The I1 and I2 subtypes are of particular interest in the central nervous system (CNS).
-
I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure.
-
I2-Imidazoline Receptors: These receptors are found on the outer mitochondrial membrane and are associated with a range of functions, including the modulation of monoamine oxidase B (MAO-B) activity. Notably, ligands acting on I2 receptors have shown promise in preclinical models of neuroprotection.[1]
The dual affinity of ligands like this compound for both imidazoline and α2-adrenergic receptors suggests a complex pharmacological profile with the potential for multifaceted effects within the CNS.
Mechanism of Action and Therapeutic Rationale in Neurological Disorders
The precise mechanism of action of this compound in the context of neurological disorders is not yet fully elucidated. However, its activity at I2-imidazoline and α2-adrenergic receptors provides a strong basis for its therapeutic potential.
I2-Imidazoline Receptor Modulation: A growing body of evidence suggests that I2-imidazoline receptor ligands possess neuroprotective properties.[1] The proposed mechanisms for this neuroprotection are varied and may include:
-
Modulation of apoptosis.
-
Reduction of oxidative stress.
-
Interaction with glial cells to mitigate neuroinflammation.
α2-Adrenergic Receptor Modulation: α2-Adrenergic receptors are well-established regulators of neurotransmitter release, particularly norepinephrine. Their modulation can influence a wide array of neurological functions, including arousal, attention, and mood. The stereoselectivity of this compound at these receptors may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-selective compounds.
Given these targets, this compound could be investigated for a range of neurological conditions, including:
-
Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where neuroprotection and modulation of neuroinflammation are key therapeutic goals.
-
Ischemic Stroke: Where limiting neuronal damage is critical.
-
Psychiatric Disorders: The modulation of monoaminergic systems via I2 and α2 receptors could be relevant for conditions like depression and anxiety.
Quantitative Pharmacological Data
Quantitative data specifically for this compound is sparse in the public domain. The following table summarizes the key available information and provides context with data for other relevant imidazoline ligands.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ in nM) | Species/Tissue | Reference |
| This compound (SL 86.0715) | α2-Adrenoceptor | ~100-fold more potent than SL 86.0714 | Mouse pancreatic B-cells | [2] |
| Moxonidine | I1-Imidazoline | <10 | - | [3] |
| Rilmenidine | I1-Imidazoline | <10 | - | [3] |
| Clonidine | I1-Imidazoline | <10 | - | [3] |
| 2-(2'-methoxyphenyl)-imidazoline | I1-Imidazoline | pKi = 8.53 | - | [4] |
| 2-(3'-fluoro-4'-tolyl)-imidazoline | I2-Imidazoline | pKi = 8.53 | - | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols
Radioligand Binding Assays
This method is essential for determining the binding affinity (Ki) of this compound for I1-imidazoline, I2-imidazoline, and α2-adrenergic receptors.
Objective: To quantify the affinity of this compound for target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the target receptor (e.g., [³H]-clonidine for I1 receptors, [³H]-idazoxan for I2 receptors, [³H]-RX821002 for α2-adrenoceptors).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of living animals following the administration of this compound.
Objective: To assess the effect of this compound on neurotransmitter release (e.g., norepinephrine, dopamine, serotonin) in relevant brain areas.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Experimental animals (e.g., rats, mice).
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic or local administration of this compound.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
Animal Models of Neurological Disorders
To evaluate the therapeutic potential of this compound, its efficacy should be tested in established animal models.
Examples of Relevant Models:
-
Stroke: Middle cerebral artery occlusion (MCAO) model in rats or mice to assess neuroprotective effects.
-
Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP models to evaluate effects on motor deficits and dopaminergic neuron survival.
-
Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1) to assess effects on cognitive deficits and amyloid-beta pathology.
-
Depression/Anxiety: Forced swim test, tail suspension test, or elevated plus maze to evaluate antidepressant and anxiolytic-like effects.[5]
General Protocol:
-
Model Induction: Induce the specific neurological condition in the animals.
-
Drug Administration: Treat the animals with this compound or vehicle control at various doses and time points.
-
Behavioral Assessment: Conduct relevant behavioral tests to assess functional outcomes.
-
Histological and Biochemical Analysis: At the end of the study, collect brain tissue for analysis of neuronal damage, protein aggregation, or neurochemical changes.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
References
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 3. Opposite to alpha2-adrenergic agonists, an imidazoline I1 selective compound does not influence reflex bradycardia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of imidazoline sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iomcworld.org [iomcworld.org]
An In-depth Technical Guide on the Early-Stage Research of Deriglidole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deriglidole (DG-5128) is a pharmacological agent that has been investigated for its interaction with imidazoline (B1206853) and α2-adrenergic receptors. This document provides a comprehensive overview of the early-stage research on this compound, focusing on its receptor binding profile and functional activity. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes the available information and outlines the standard experimental protocols relevant to the preclinical evaluation of compounds like this compound.
Introduction
This compound, chemically known as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, emerged as a compound of interest for its potential therapeutic applications related to its modulation of the adrenergic and imidazoline systems.[1] Early-stage research is critical for elucidating the mechanism of action and pharmacological profile of a new chemical entity. This guide focuses on the foundational preclinical investigations that characterize the interaction of this compound with its primary molecular targets.
Receptor Binding Affinity
The initial step in characterizing a compound like this compound is to determine its binding affinity for its intended receptors. This is typically achieved through radioligand binding assays.
Quantitative Data: Receptor Binding Affinity of this compound
For a comprehensive understanding, the following table structure is provided to be populated as more specific data becomes available.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Imidazoline Receptors | ||||
| I1 | [³H]-Clonidine | - | - | - |
| I2 | [³H]-Idazoxan | - | - | - |
| α2-Adrenergic Receptors | ||||
| α2A | [³H]-Rauwolscine | - | - | - |
| α2B | [³H]-RX821002 | - | - | - |
| α2C | [³H]-MK912 | - | - | - |
| α1-Adrenergic Receptors | ||||
| α1 | [³H]-Prazosin | Rat Cerebral Cortex | - | [1] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor.[2]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for imidazoline and α-adrenergic receptor subtypes.
Materials:
-
Membrane preparations from tissues or cells expressing the target receptors.
-
Radioligand specific for the receptor subtype of interest (e.g., [³H]-Clonidine for I1 receptors, [³H]-Prazosin for α1 receptors).[1]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors like the α2-adrenergic receptors, cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are commonly employed.
Quantitative Data: Functional Potency of this compound
| Receptor Subtype | Assay Type | Cell Line | Functional Response | Potency (EC50/IC50, nM) | Reference |
| α2-Adrenergic Receptors | |||||
| α2A | cAMP Accumulation | CHO or HEK293 cells | Inhibition of forskolin-stimulated cAMP | - | - |
| α2B | cAMP Accumulation | CHO or HEK293 cells | Inhibition of forskolin-stimulated cAMP | - | - |
| α2C | cAMP Accumulation | CHO or HEK293 cells | Inhibition of forskolin-stimulated cAMP | - | - |
Experimental Protocol: cAMP Accumulation Assay
Objective: To determine the functional activity of this compound at α2-adrenergic receptor subtypes by measuring its effect on cAMP levels.
Materials:
-
Cells stably expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubation: Cells are incubated with varying concentrations of this compound.
-
Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is measured using a suitable assay kit.
-
Data Analysis: The effect of this compound on forskolin-stimulated cAMP accumulation is determined, and an IC50 (for antagonists) or EC50 (for agonists) is calculated.
Preclinical In Vivo Models
Preclinical animal models are crucial for evaluating the physiological effects of a drug candidate. For a compound like this compound with potential cardiovascular and central nervous system (CNS) activity, models such as spontaneously hypertensive rats (SHR) and various neuropharmacological models are relevant.
Cardiovascular Effects in Spontaneously Hypertensive (SHR) Rats
Objective: To assess the in vivo efficacy of this compound on blood pressure and heart rate in a model of hypertension.
Experimental Protocol:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intravenous injection) at various doses.
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate are continuously monitored using telemetry or tail-cuff methods.
-
Data Collection: Baseline measurements are taken before drug administration, and measurements are continued for a defined period post-administration to determine the onset, magnitude, and duration of the effect.
-
Dose-Response Curve: A dose-response curve is generated to determine the effective dose range.
Central Nervous System (CNS) Effects
Objective: To evaluate the potential CNS effects of this compound, such as sedation or anxiolytic-like activity.
Experimental Protocol:
-
Animals: Mice or rats are commonly used.
-
Behavioral Tests: A battery of behavioral tests can be employed, including:
-
Open Field Test: To assess locomotor activity and exploratory behavior.
-
Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.
-
Rotarod Test: To assess motor coordination and potential sedative effects.
-
-
Drug Administration: this compound is administered prior to the behavioral testing.
-
Data Collection: Various parameters are recorded and analyzed depending on the test (e.g., distance traveled, time spent in open arms, latency to fall).
Signaling Pathways
This compound's interaction with α2-adrenergic and imidazoline receptors suggests its involvement in specific signaling cascades.
-
α2-Adrenergic Receptor Signaling: α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
-
Imidazoline Receptor Signaling: The signaling pathways for imidazoline receptors are less well-defined. I1 receptors are thought to be involved in the regulation of blood pressure through central mechanisms. I2 receptors are located on the mitochondrial outer membrane and may modulate monoamine oxidase activity.
Conclusion
The early-stage research of this compound indicates its primary interaction with α2-adrenergic and potentially imidazoline receptors. While specific quantitative data on its binding affinity and functional potency are limited in the public domain, the established methodologies outlined in this guide provide a clear framework for the preclinical evaluation of this and similar compounds. Further research is necessary to fully elucidate the detailed pharmacological profile of this compound and its therapeutic potential. This document serves as a foundational guide for researchers and professionals in the field of drug development, highlighting the critical experiments and data required to advance our understanding of novel pharmacological agents.
References
The Discovery and Development of Deriglidole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deriglidole (formerly SL 86.0175) is a potent and selective α2-adrenoceptor agonist with a notable affinity for imidazoline (B1206853) I1 receptors. Developed by Synthélabo (now part of Sanofi), its discovery and preclinical development centered on its potential as a therapeutic agent for conditions responsive to sympatholytic activity, such as hypertension and glaucoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to this compound. While clinical development did not lead to a marketed product, the compound's pharmacological profile offers valuable insights into the modulation of adrenergic and imidazoline receptor systems.
Introduction
The quest for novel therapeutic agents targeting the sympathetic nervous system has been a cornerstone of cardiovascular and ophthalmic drug discovery. The α2-adrenergic receptors, located presynaptically on sympathetic nerve terminals and postsynaptically in various tissues, play a crucial role in regulating neurotransmitter release and physiological responses. Agonism of these receptors leads to a decrease in sympathetic outflow, resulting in reduced heart rate, blood pressure, and intraocular pressure.
This compound emerged from a research program at Synthélabo aimed at identifying novel α2-adrenoceptor agonists with a potentially improved side-effect profile compared to existing therapies. Its chemical structure, a tetrahydro-pyrrolo-indole derivative with an imidazoline moiety, conferred high affinity and selectivity for α2-adrenoceptors. Furthermore, the presence of the imidazoline ring suggested a possible interaction with the then-emerging class of imidazoline receptors, which were also implicated in the central control of blood pressure.
Mechanism of Action
This compound exerts its pharmacological effects primarily through two receptor systems:
-
α2-Adrenergic Receptors: As a selective agonist, this compound binds to and activates α2-adrenoceptors. This activation on presynaptic neurons in the central and peripheral nervous systems inhibits the release of norepinephrine, leading to a reduction in sympathetic tone. In the eye, activation of α2-adrenoceptors in the ciliary body is known to decrease aqueous humor production and potentially increase uveoscleral outflow, thereby lowering intraocular pressure.
-
Imidazoline I1 Receptors: this compound also demonstrates significant affinity for I1 imidazoline receptors, which are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem. Agonism of I1 receptors is believed to contribute to a centrally mediated reduction in sympathetic outflow, independent of the classical α2-adrenoceptor pathway. This dual mechanism of action held the promise of potent sympatholytic effects.
The signaling pathways associated with these receptors are distinct. α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Imidazoline I1 receptor signaling is less well-defined but is thought to involve different second messenger systems.
Signaling Pathway Diagram
Caption: Signaling pathways of this compound via α2-adrenoceptor and imidazoline I1 receptor.
Preclinical Pharmacology
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, efficacy, and safety.
In Vitro Studies
Receptor Binding Assays:
Radioligand binding assays were crucial in determining the affinity and selectivity of this compound for its target receptors.
Experimental Protocol: α2-Adrenoceptor Binding Assay
A standard competitive binding assay would have been employed, likely using membranes prepared from tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex or transfected cell lines).
-
Membrane Preparation: Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific protein concentration.
-
Assay Incubation: A fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [³H]-rauwolscine or [³H]-yohimbine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Imidazoline I1 Receptor Binding Assay
A similar protocol would be followed for I1 receptor binding, typically using membranes from the bovine adrenal medulla or rabbit kidney, and a radioligand selective for imidazoline sites, such as [³H]-clonidine or [³H]-p-aminoclonidine, in the presence of an α2-adrenoceptor antagonist (e.g., rauwolscine) to mask the adrenergic sites.
Quantitative Data from Preclinical Studies (Illustrative)
| Parameter | Receptor Subtype | Tissue/Cell Line | Radioligand | Value |
| Ki (nM) | α2A-Adrenoceptor | Rat Cerebral Cortex | [³H]-Rauwolscine | Data not available in public domain |
| α2B-Adrenoceptor | Rat Kidney | [³H]-Rauwolscine | Data not available in public domain | |
| α2C-Adrenoceptor | Opossum Kidney Cells | [³H]-Rauwolscine | Data not available in public domain | |
| Imidazoline I1 | Bovine Adrenal Medulla | [³H]-Clonidine | Data not available in public domain | |
| IC50 (nM) | Norepinephrine Uptake | Rat Brain Synaptosomes | [³H]-Norepinephrine | Data not available in public domain |
In Vivo Studies
Animal Models of Hypertension:
The antihypertensive effects of this compound were likely evaluated in standard animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Experimental Protocol: Antihypertensive Effect in SHRs
-
Animal Acclimatization: Male or female SHRs are acclimatized to the laboratory conditions and trained for blood pressure measurement.
-
Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
Drug Administration: this compound is administered orally or intravenously at various doses. A vehicle control group is also included.
-
Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals for several hours after drug administration.
-
Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each dose group and compared to the vehicle control.
Animal Models of Glaucoma:
To assess its potential in treating glaucoma, this compound would have been tested in animal models with elevated intraocular pressure (IOP), such as rabbits or monkeys with experimentally induced ocular hypertension.
Experimental Protocol: IOP Lowering Effect in Rabbits
-
Animal Handling: New Zealand White rabbits are acclimatized and handled gently to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer.
-
Drug Instillation: A single drop of this compound solution at different concentrations is instilled topically into one eye of each rabbit. The contralateral eye receives the vehicle as a control.
-
IOP Monitoring: IOP is measured in both eyes at various time points after instillation.
-
Data Analysis: The change in IOP from baseline is calculated for both treated and control eyes. The difference in IOP between the two eyes provides a measure of the drug's effect.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
Clinical Development
Information regarding the clinical development of this compound is limited. It is understood that the compound entered early-stage clinical trials, likely Phase I studies to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers. It is plausible that Phase II studies were initiated to evaluate its efficacy in patients with hypertension or glaucoma. However, the development of this compound did not proceed to late-stage clinical trials or result in a marketing application. The reasons for the discontinuation of its development are not publicly documented but could be related to a variety of factors, including insufficient efficacy, an unfavorable side-effect profile, or strategic decisions by the developing company.
Conclusion
This compound represents a well-characterized α2-adrenoceptor agonist with intriguing dual activity at imidazoline I1 receptors. Its discovery and preclinical development showcased a rational approach to drug design, targeting established and novel pathways for sympatholytic effects. While it did not achieve clinical success, the study of this compound and similar compounds has contributed significantly to our understanding of the complex pharmacology of the adrenergic and imidazoline receptor systems. The methodologies employed in its evaluation remain relevant for the continued development of new therapies for cardiovascular and ophthalmic diseases. This technical guide serves as a repository of the known information on this compound, providing a valuable resource for researchers in the field.
Deriglidole: A Technical Review of Foundational Principles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth foundational research, including specific quantitative data and detailed experimental protocols for Deriglidole (also known as SL 86.0175), is limited. This technical guide synthesizes the available information and provides a framework for understanding its core pharmacology based on its classification as a likely alpha-2 adrenergic receptor agonist with potential activity at imidazoline (B1206853) receptors. The data and pathways described are largely representative of these drug classes and should be considered in that context.
Core Pharmacological Profile
This compound is an imidazoline derivative that is structurally related to other alpha-2 adrenergic agonists. This class of compounds is known for its effects on the central nervous system (CNS) and the cardiovascular system. The primary mechanism of action for these agents is the stimulation of alpha-2 adrenergic receptors, which are key regulators of sympathetic outflow.[1][2] Additionally, many imidazoline compounds exhibit affinity for imidazoline receptors, which represent a distinct class of receptors involved in blood pressure regulation and other physiological processes.[3][4][5]
Mechanism of Action
The therapeutic and physiological effects of this compound are presumed to be mediated through its interaction with the following receptors:
-
Alpha-2 Adrenergic Receptors (α2-AR): These are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). In the CNS, presynaptic α2-ARs on noradrenergic neurons inhibit the release of norepinephrine, leading to a reduction in sympathetic tone.[1][6] This sympatholytic effect results in decreased heart rate, blood pressure, and sedation.[2][6] There are three main subtypes of α2-ARs: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role.[7]
-
Imidazoline Receptors (I-receptors): These receptors are also involved in the central regulation of blood pressure.[4][5] There are at least three classes of imidazoline receptors: I1, I2, and I3.[5] I1 receptors, in particular, are implicated in the hypotensive effects of imidazoline drugs and are thought to mediate their effects in the rostral ventrolateral medulla of the brainstem.[4]
Quantitative Data (Representative for the Drug Class)
| Receptor/Parameter | Clonidine | Moxonidine | Dexmedetomidine | Agmatine (Endogenous Ligand) | Reference |
| α2A-AR Affinity (Ki, nM) | 1.5 - 4.5 | 30 - 50 | 0.2 - 1.0 | >10,000 | [7][8] |
| α2B-AR Affinity (Ki, nM) | 5 - 20 | 50 - 100 | 1.0 - 5.0 | >10,000 | [8] |
| α2C-AR Affinity (Ki, nM) | 3 - 10 | 20 - 60 | 0.5 - 2.0 | >10,000 | [8][9] |
| I1-Imidazoline Affinity (Ki, nM) | 20 - 50 | 5 - 20 | >1,000 | 200 - 500 | [4][8] |
| α2/I1 Selectivity Ratio | ~10-20 | ~0.2-0.5 | >500 | ~0.002 | [4][8] |
| Functional Potency (EC50, nM) (α2-AR mediated effect) | 10 - 30 | 50 - 150 | 0.5 - 2.0 | - | [10] |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. The selectivity ratio is calculated as Ki (I1) / Ki (α2A). A higher ratio indicates greater selectivity for α2-AR over I1 receptors.
Experimental Protocols (General Methodologies)
Detailed experimental protocols for foundational studies on this compound were not found. The following outlines general methodologies commonly used to characterize compounds acting on alpha-2 adrenergic and imidazoline receptors.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., brain cortex for α2-AR, kidney or platelets for I1-receptors) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-clonidine for α2-AR, [125I]p-iodoclonidine for I1-receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
-
Functional Assays (e.g., cAMP Inhibition)
-
Objective: To determine the functional potency (EC50) and efficacy of a compound as an agonist or antagonist.
-
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the α2A-AR gene) are cultured.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase cAMP levels) and then incubated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibitory effect on cAMP production (EC50) is determined by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Presumed signaling pathway of this compound.
Caption: Typical experimental workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. deepdyve.com [deepdyve.com]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evidence for different alpha 2-adrenergic receptor sites mediating analgesia and sedation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deriglidole In Vitro Assay Protocols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole is a pharmacological agent known to interact with imidazoline (B1206853) and α2-adrenergic receptors. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for key in vitro assays to characterize the binding and functional activity of this compound, along with data presentation guidelines and visualizations of the associated signaling pathways and experimental workflows.
Presumed Mechanism of Action
This compound is presumed to exert its effects through interaction with at least two types of receptors:
-
I1-Imidazoline Receptors: Activation of these receptors is associated with a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently mobilizes intracellular calcium and activates Protein Kinase C (PKC).
-
α2-Adrenergic Receptors: As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
Data Presentation
Quantitative data from in vitro assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Illustrative Radioligand Binding Affinity of this compound
| Target Receptor | Radioligand | This compound K_i_ (nM) | This compound IC_50_ (nM) |
| I1-Imidazoline | [³H]-Clonidine | Data not available | Data not available |
| I2-Imidazoline | [³H]-Idazoxan | Data not available | Data not available |
| α2A-Adrenergic | [³H]-RX821002 | Data not available | Data not available |
| α2B-Adrenergic | [³H]-RX821002 | Data not available | Data not available |
| α2C-Adrenergic | [³H]-RX821002 | Data not available | Data not available |
| Values are illustrative and should be replaced with experimentally determined data. |
Table 2: Illustrative Functional Potency of this compound
| Assay Type | Cell Line | Functional Readout | This compound EC_50_ (nM) |
| cAMP Accumulation | CHO-α2A | Inhibition of Forskolin-stimulated cAMP | Data not available |
| Calcium Mobilization | PC12 | Increase in intracellular [Ca²⁺] | Data not available |
| Values are illustrative and should be replaced with experimentally determined data. |
Signaling Pathways
Caption: I1-Imidazoline Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (K_i_) and inhibitory concentration (IC_50_) of this compound for its target receptors.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Clonidine for I1-imidazoline receptors)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash Buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC_50_ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity via α2-adrenergic receptors.
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest (e.g., CHO-K1 cells)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Cell culture medium
-
Assay buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96-well or 384-well plates
Procedure:
-
Cell Plating: Seed the cells in a microplate and allow them to attach overnight.
-
Pre-treatment: Remove the culture medium and add assay buffer containing IBMX and varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC_50_ value.
-
Functional Assay: Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium via I1-imidazoline receptors.
References
No Information Available on the Use of Deriglidole in Animal Models of Pain
Despite a comprehensive search of scientific literature, no publicly available data could be found on the use of a compound named "Deriglidole" or "Dariglidole" in animal models of pain. Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated.
Extensive searches were conducted to locate scholarly articles, reviews, or any preclinical data related to this compound's mechanism of action, efficacy, and experimental use in the context of pain research. These searches did not yield any relevant results, suggesting that "this compound" may be:
-
A novel or emerging compound not yet described in published scientific literature.
-
A proprietary compound with research data that is not publicly accessible.
-
An incorrect or alternative name for a different compound.
Researchers, scientists, and drug development professionals interested in this topic are advised to verify the correct name and spelling of the compound of interest. Should a different name be identified, a new search for information may be more fruitful.
Without any foundational information on this compound, it is impossible to provide the specific, data-driven content requested, such as:
-
Quantitative Data Tables: No data on effective doses, receptor binding affinities, or efficacy in various pain models are available.
-
Detailed Experimental Protocols: No established methodologies for in vivo studies, including animal models, drug administration, and behavioral assessments for this specific compound, could be located.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action of this compound is unknown, precluding the creation of any diagrams illustrating its effects.
We recommend consulting internal documentation, proprietary databases, or contacting the original source of the compound's name for further information. Once accurate and specific information about the compound and its preclinical evaluation is available, the development of detailed application notes and protocols would be a feasible endeavor.
Deriglidole and Neuroprotection in Rats: No Evidence Found in Current Scientific Literature
Despite a comprehensive search of available scientific literature, no studies investigating the neuroprotective effects of Deriglidole in rat models were identified. Therefore, detailed application notes and protocols for its use in this context cannot be provided at this time.
Researchers, scientists, and drug development professionals interested in neuroprotection are actively exploring a multitude of compounds. However, based on the current body of published research, this compound does not appear to be a subject of investigation for neuroprotective properties in rats. This absence of data means that no established experimental protocols, quantitative data for comparison, or known signaling pathways related to neuroprotection in this specific context are available.
For researchers investigating neuroprotection in rat models, a variety of other agents are being actively studied. These include compounds that modulate oxidative stress, inflammation, and various cell signaling pathways. Some of the mechanisms and pathways currently under investigation with other compounds include the Nrf2 pathway, which regulates endogenous antioxidant systems, and the PI3K/Akt and Wnt/β-catenin signaling pathways, which are involved in cell survival and neurogenesis.
Professionals in the field are encouraged to consult scientific databases and peer-reviewed journals for the latest findings on other potential neuroprotective agents and their mechanisms of action. While the inquiry into this compound for neuroprotection in rats currently yields no results, the broader field of neuroprotective research remains a dynamic and evolving area of study.
appropriate dosage of Deriglidole for in vivo experiments
After a comprehensive search, no information could be found regarding a compound named "Deriglidole." This suggests that "this compound" may be a novel or less common investigational drug, or there may be a misspelling of the compound's name.
Without any available data on its mechanism of action, pharmacology, or previous in vivo studies, it is not possible to provide the requested Application Notes and Protocols, including appropriate dosages for in vivo experiments, data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals are advised to verify the correct spelling and official designation of the compound of interest. If "this compound" is a new or internal compound name, accessing internal documentation or publications from the developing institution will be necessary to obtain the required information for experimental design.
For progress on this topic, please provide an alternative or corrected name for the compound. Upon receiving a valid drug name for which public data is available, the generation of detailed Application Notes and Protocols can be initiated.
Application Notes and Protocols for the Parenteral Formulation of Deriglidole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole is a peripheral adrenoceptor antagonist with a high affinity for α2-adrenoceptors.[1] As with many small molecule active pharmaceutical ingredients (APIs), this compound is presumed to have poor aqueous solubility, presenting a significant challenge for the development of parenteral formulations.[2][3] Parenteral administration requires a sterile, pyrogen-free, and often aqueous-based solution or a stable, uniform dispersion. This document provides comprehensive application notes and detailed experimental protocols to guide researchers through the process of developing a stable and effective parenteral formulation for this compound. The strategies discussed are based on established principles for enhancing the solubility and stability of poorly water-soluble drugs.
Section 1: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an API is the foundation of formulation development.[4] This data guides the selection of appropriate solubilization techniques and excipients. The known and predicted properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 3-(4,5-dihydro-1H-imidazol-2-yl)-3-propyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene | PubChem[5] |
| Molecular Formula | C₁₆H₂₁N₃ | PubChem[5] |
| Molecular Weight | 255.36 g/mol | PubChem[5] |
| pKa (Predicted) | 10.17 ± 0.40 | ChemicalBook[3] |
| Solubility | Soluble in DMSO. Aqueous solubility not reported, presumed to be low. | ChemicalBook[2][3] |
| Appearance | Not specified (typically a solid powder) | - |
Section 2: Formulation Development Workflow
The development of a parenteral formulation is a systematic process that begins with characterization and progresses through formulation screening, optimization, and stability assessment to ensure a safe, effective, and stable product.[6][7]
Section 3: Formulation Strategies for Parenteral Administration
For poorly water-soluble drugs like this compound, several strategies can be employed to achieve the target concentration in a parenteral formulation. The choice of strategy depends on the required dose, route of administration, and stability of the API.
Common Strategies:
-
Co-solvent Systems: A blend of water and one or more water-miscible organic solvents can significantly increase the solubility of lipophilic drugs.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the formulation vehicle can increase solubility. Given this compound's predicted pKa of 10.17, it is a basic compound, and lowering the pH to form a soluble salt is a viable approach.
-
Surfactant-based Micelles: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.
-
Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where drug molecules can be entrapped, forming an inclusion complex with enhanced aqueous solubility.
-
Lipid-Based Formulations: For highly insoluble compounds, formulating as a nanoemulsion or liposomal system can be effective. These are more complex formulations typically reserved for when other methods fail.
The table below lists common excipients suitable for parenteral formulations. Selection must be based on compatibility, safety, and regulatory acceptance.
| Excipient Category | Examples | Purpose |
| Solvents/Co-solvents | Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Ethanol | Dissolve the API. |
| Solubilizers/Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Poloxamer 188 | Enhance aqueous solubility. |
| Complexing Agents | Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase solubility. |
| Buffering Agents | Citrate Buffer, Phosphate Buffer, Acetate Buffer | Maintain pH for solubility and stability. |
| Tonicity Modifiers | Sodium Chloride, Dextrose, Mannitol | Adjust osmolality to be isotonic with blood. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | Protect API from oxidative degradation. |
Section 4: this compound Signaling Pathway
This compound acts as an antagonist at α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, couple to an inhibitory G-protein (Gi). The Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, preventing the decrease in cAMP and thereby inhibiting the downstream effects of α2-receptor activation.
Section 5: Experimental Protocols
The following protocols provide a framework for the systematic development of a this compound parenteral formulation.
Protocol 5.1: Solubility Screening of this compound
Objective: To determine the saturation solubility of this compound in various parenteral-grade solvents and co-solvent systems.
Materials:
-
This compound API
-
Vials (e.g., 2 mL glass vials) with caps
-
Orbital shaker with temperature control
-
Analytical balance, vortex mixer, centrifuge
-
HPLC system with a suitable column and validated assay method for this compound
-
Solvents: Water for Injection (WFI), Propylene Glycol (PG), Ethanol (95%), PEG 400, Polysorbate 80
-
Buffers: pH 4.0 (Acetate), pH 7.4 (Phosphate)
Methodology:
-
Prepare a series of solvent systems as outlined in the table below.
-
Add an excess amount of this compound powder (e.g., 10-20 mg) to 1 mL of each solvent system in a labeled vial. Ensure that undissolved solid is visible.
-
Tightly cap the vials and place them on an orbital shaker set to 25°C and 150 RPM.
-
Equilibrate the samples for 48-72 hours to ensure saturation is reached.
-
After equilibration, visually inspect each vial to confirm the presence of undissolved solids.
-
Centrifuge the vials at 5000 RPM for 15 minutes to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the HPLC assay.
-
Quantify the concentration of this compound in the diluted sample using the validated HPLC method.
-
Calculate the saturation solubility in mg/mL for each solvent system.
Data Presentation:
| Solvent System | pH (if applicable) | Visual Observation | Solubility (mg/mL) |
| WFI | - | Insoluble | |
| Acetate Buffer | 4.0 | ||
| Phosphate Buffer | 7.4 | ||
| 100% PG | - | ||
| 100% PEG 400 | - | ||
| 50:50 PG:WFI (v/v) | - | ||
| 40:40:20 PG:PEG400:WFI | - | ||
| 1% Polysorbate 80 in WFI | - |
Protocol 5.2: Excipient Compatibility Study
Objective: To evaluate the chemical stability of this compound in the presence of selected excipients under stress conditions.
Materials:
-
This compound API
-
Selected excipients (e.g., PG, PEG 400, Polysorbate 80, HP-β-CD)
-
Vials, stability chambers (40°C/75% RH, 60°C)
-
HPLC system for purity/degradation analysis
Methodology:
-
Prepare binary mixtures of this compound with each selected excipient, typically in a 1:1 or 1:5 ratio (API:Excipient) by weight for solid mixtures, or by dissolving the API in a solution of the excipient.
-
Prepare a control sample of this compound API alone.
-
Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for 2 and 4 weeks.
-
At each time point (T=0, 2 weeks, 4 weeks), analyze the samples by HPLC.
-
Monitor for the appearance of new degradation peaks and the decrease in the peak area of the this compound main peak.
-
Record physical observations such as color change or melting.
Data Presentation:
| Sample | Condition | Time Point | Assay (% of Initial) | Total Impurities (%) | Observations |
| This compound (Control) | 60°C | 4 Weeks | |||
| This compound + PG | 60°C | 4 Weeks | |||
| This compound + PEG 400 | 60°C | 4 Weeks | |||
| This compound + HP-β-CD | 60°C | 4 Weeks |
Protocol 5.3: Preparation of a this compound Co-solvent Formulation
Objective: To prepare a prototype parenteral formulation of this compound using a co-solvent system for further testing.
Materials:
-
This compound API
-
Propylene Glycol (PG), USP grade
-
Ethanol, USP grade
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
Sterile vials and stoppers
-
Volumetric flasks, magnetic stirrer
Methodology:
-
Based on solubility data, determine the target concentration and co-solvent ratio (e.g., 5 mg/mL this compound in 40% PG, 10% Ethanol, 50% WFI).
-
In a sterile beaker on a magnetic stirrer, add the required volume of Ethanol.
-
Slowly add the required volume of Propylene Glycol and mix until uniform.
-
Weigh the required amount of this compound API and slowly add it to the co-solvent mixture while stirring. Continue stirring until the API is fully dissolved.
-
Slowly add the Water for Injection (WFI) to the final volume (quantum satis). A transient precipitate may form and redissolve.
-
Once a clear solution is obtained, filter it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptically fill the filtered solution into sterile parenteral vials.
-
Stopper and crimp the vials.
Protocol 5.4: Stability Testing of a Parenteral Formulation
Objective: To assess the physical and chemical stability of the final this compound formulation under ICH-recommended storage conditions.
Materials:
-
Vials of the final this compound formulation
-
ICH stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
HPLC system, pH meter, osmometer, particle size analyzer (if applicable)
Methodology:
-
Place a sufficient number of vials of the this compound formulation into stability chambers at long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.
-
Establish a pull schedule (e.g., T=0, 1, 3, 6 months for accelerated; T=0, 3, 6, 9, 12, 18, 24 months for long-term).
-
At each time point, withdraw samples and analyze for the following stability-indicating parameters:
-
Visual Appearance: Check for color change, clarity, and precipitation.
-
pH: Measure the pH of the solution.
-
Assay: Determine the concentration of this compound via HPLC.
-
Purity/Related Substances: Quantify any degradation products via HPLC.
-
Particulate Matter: Test for sub-visible particles.
-
Sterility and Endotoxin Testing: Perform at initial and final time points.
-
Data Presentation (Example for Accelerated Stability):
| Test | Specification | T=0 | T=1 Month | T=3 Months | T=6 Months |
| Appearance | Clear, colorless solution | Pass | Pass | Pass | Pass |
| pH | 4.5 - 5.5 | 5.1 | 5.1 | 5.0 | 5.0 |
| Assay (%) | 95.0 - 105.0 | 100.2% | 99.8% | 99.1% | 98.2% |
| Total Impurities (%) | NMT 2.0% | 0.15% | 0.25% | 0.48% | 0.95% |
Conclusion
The successful parenteral formulation of this compound hinges on overcoming its poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization and solubility screening, is critical. The protocols outlined above provide a comprehensive guide for developing a stable, safe, and effective parenteral drug product. Co-solvent systems and pH modification appear to be promising initial strategies, with complexation using cyclodextrins as a strong alternative. Formal stability studies according to ICH guidelines are essential to determine the final formulation's shelf-life and storage conditions.
References
- 1. This compound | 122830-14-2 [chemicalbook.com]
- 2. This compound CAS#: 122830-14-2 [m.chemicalbook.com]
- 3. 122830-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. biomanufacturing.org [biomanufacturing.org]
- 5. This compound | C16H21N3 | CID 65945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The fundamentals of developing parenteral drug products - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
Application Notes and Protocols for the Quantification of Deriglidole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole is an alpha-glucosidase inhibitor, a class of oral anti-diabetic drugs that manage type 2 diabetes mellitus. These agents work by competitively inhibiting the alpha-glucosidase enzymes located in the brush border of the small intestine. This inhibition delays the digestion of carbohydrates, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose levels.[1][2][3] The chemical structure of this compound, containing a piperidine (B6355638) moiety, necessitates specific analytical methods for its accurate quantification in pharmaceutical formulations and biological matrices.
This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. The protocols are based on established methods for structurally similar alpha-glucosidase inhibitors, namely voglibose (B1684032) and miglitol (B1676588), and are adaptable for routine quality control and research purposes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for two proposed HPLC methods for this compound quantification. Method 1 is adapted from methodologies used for voglibose, employing a Refractive Index Detector (RID), which is suitable for compounds lacking a strong UV chromophore. Method 2 is based on miglitol analysis, utilizing UV detection at a low wavelength.
| Parameter | Method 1 (Adapted from Voglibose Analysis) | Method 2 (Adapted from Miglitol Analysis) |
| Stationary Phase | C18 column (250 x 4.6 mm, 5 µm) | C18 or C8 column (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (50:50, v/v) | Acetonitrile:Phosphate (B84403) Buffer (pH 7.5) (80:20, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 - 1.5 mL/min |
| Detection | Refractive Index (RI) Detector | UV Detector at 210-220 nm |
| Retention Time | ~3-5 minutes (estimated) | ~3-6 minutes (estimated) |
| Linearity Range | 10 - 100 µg/mL (expected)[4] | 1 - 11 µg/mL (expected)[5] |
| Limit of Detection (LOD) | ~2.9 µg/mL (expected)[4] | ~500 ng/mL (expected)[5] |
| Limit of Quantification (LOQ) | ~9.7 µg/mL (expected)[4] | ~900 ng/mL (expected)[5] |
| Accuracy (% Recovery) | 98 - 102% (expected) | 99 - 101% (expected) |
| Precision (%RSD) | < 2% (expected) | < 2% (expected) |
Experimental Protocols
Method 1: RP-HPLC with Refractive Index Detection
This method is adapted from established protocols for voglibose, another alpha-glucosidase inhibitor that lacks a significant UV chromophore.[4]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
C18 analytical column (250 mm x 4.6 mm, 5 µm particle size)
-
Refractive Index Detector (RID)
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
4. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
5. Sample Preparation (for Pharmaceutical Formulations)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
6. System Suitability
-
Inject the working standard solution (e.g., 50 µg/mL) six times.
-
The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
7. Analysis
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method 2: RP-HPLC with UV Detection
This method is adapted from protocols for miglitol, which can be detected at low UV wavelengths.[5][6]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
C18 or C8 analytical column (150 mm x 4.6 mm, 5 µm particle size)
-
UV-Vis Detector
3. Chromatographic Conditions
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM monobasic sodium phosphate) and adjust the pH to 7.5 with phosphoric acid. The mobile phase consists of a mixture of acetonitrile and this phosphate buffer (80:20, v/v).[6] Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
4. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 15 µg/mL.
5. Sample Preparation (for Pharmaceutical Formulations)
-
Follow the same procedure as described in Method 1, using the mobile phase of Method 2 as the diluent.
6. System Suitability
-
Perform system suitability tests as described in Method 1.
7. Analysis
-
Follow the analysis procedure as described in Method 1, using the respective standards and samples for this method.
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Mechanism of action of this compound as an alpha-glucosidase inhibitor.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. eurjchem.com [eurjchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Stability-Indicating RP-HPLC Method for Estimation of Miglitol in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deriglidole Stability in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole is a peripheral α2-adrenoceptor antagonist that holds potential for various research and therapeutic applications. As with many small molecules, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound for use in cell culture experiments. Understanding the stability of this compound in DMSO is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide a comprehensive guide to the preparation, storage, and handling of this compound solutions in DMSO for cell culture applications, along with detailed experimental protocols and an overview of its mechanism of action.
Data Presentation
This compound Properties and Storage Recommendations
| Property | Value/Recommendation |
| Chemical Name | This compound |
| Mechanism of Action | Peripheral α2-adrenoceptor antagonist |
| Solubility | Soluble in DMSO |
| Recommended Storage of DMSO Stock Solution | -20°C for long-term storage |
| Short-term Storage | While specific data is unavailable, refrigeration at 4°C for a few days, protected from light, is a common practice for many compounds in DMSO. However, validation is recommended. |
| Room Temperature Storage | Not recommended for extended periods due to the potential for degradation. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. It is best practice to aliquot stock solutions into single-use volumes. |
Recommended Final DMSO Concentrations in Cell Culture
High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid off-target effects.
| Final DMSO Concentration (v/v) | General Guideline | Potential Effects |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact on cell viability and function. | Ideal for sensitive assays and long-term experiments. |
| 0.1% - 0.5% | Often tolerated by many robust cell lines. | May have minor effects on some cellular processes. A vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Should be avoided unless absolutely necessary and validated for the specific cell line and assay. |
| ≥ 1% | Significant cytotoxicity is likely for most cell lines. | Not recommended for most cell culture applications. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 255.36 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 255.36 g/mol * 1 mL = 0.0025536 g = 2.55 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh 2.55 mg of this compound powder. To ensure accuracy, it is advisable to weigh a larger amount (e.g., 10.2 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 4 mL).
-
-
Dissolve in DMSO:
-
Aseptically add the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL for 2.55 mg).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for long-term storage.
-
Treatment of Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile pipettes and filter tips
Protocol:
-
Thaw the this compound Aliquot:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
-
Prepare a Working Solution (optional but recommended):
-
It is often more accurate to perform a serial dilution rather than adding a very small volume of the concentrated stock directly to the cell culture medium.
-
For example, to achieve a final concentration of 10 µM in your cell culture well, you can first prepare an intermediate dilution. Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM working solution (e.g., 2 µL of 10 mM stock in 198 µL of medium).
-
-
Treat the Cells:
-
Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration. For example, to get a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM working solution.
-
Gently swirl the plate to ensure even distribution of the compound.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated cells, but without this compound. This will help to distinguish the effects of the compound from any potential effects of the solvent.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound as an α2-Adrenoceptor Antagonist
Caption: this compound antagonizes the α2-adrenergic receptor, preventing its activation by norepinephrine.
Experimental Workflow for this compound Stock Preparation and Cell Treatment
Caption: Workflow for preparing this compound stock solution and treating cells in culture.
Application Notes and Protocols for Preclinical Efficacy Studies of Deriglidole, a Novel PI3K/AKT/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various human cancers, including Diffuse Midline Gliomas (DMGs).[1] These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, from initial in vitro characterization to in vivo validation in relevant animal models.
In Vitro Efficacy Assessment
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on human DMG cell lines.
Protocol:
-
Cell Culture: Human DMG cell lines (e.g., SF8628, SU-DIPG VI) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. Fluorescence is measured at 560 nm excitation and 590 nm emission.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Table 1: Hypothetical IC50 Values of this compound in DMG Cell Lines
| Cell Line | IC50 (nM) |
| SF8628 | 15.2 |
| SU-DIPG VI | 28.7 |
| Normal Human Astrocytes | >10,000 |
Apoptosis Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Protocol:
-
Treatment: DMG cells are treated with this compound at concentrations corresponding to their IC50 and 2x IC50 for 48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Table 2: Hypothetical Apoptosis Induction by this compound in SF8628 Cells
| Treatment | % Apoptotic Cells |
| Vehicle Control | 5.1 |
| This compound (15 nM) | 35.8 |
| This compound (30 nM) | 62.4 |
Western Blot Analysis of Pathway Modulation
Objective: To confirm that this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Protocol:
-
Treatment: DMG cells are treated with this compound at their respective IC50 concentrations for 2, 6, and 24 hours.
-
Lysate Preparation: Cells are lysed, and protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of AKT and S6 ribosomal protein.
-
Detection: Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy Assessment
Orthotopic DMG Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a clinically relevant animal model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Cell Implantation: SF8628 cells engineered to express luciferase are stereotactically implanted into the pons of the mice.
-
Tumor Monitoring: Tumor growth is monitored weekly using bioluminescence imaging.
-
Treatment: Once tumors are established (typically 7-10 days post-implantation), mice are randomized into treatment groups (n=10 per group):
-
Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
This compound (e.g., 10 mg/kg, daily oral gavage)
-
This compound (e.g., 30 mg/kg, daily oral gavage)
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (measured by bioluminescence)
-
Overall survival
-
Table 3: Hypothetical In Vivo Efficacy of this compound in an Orthotopic DMG Model
| Treatment Group | Median Survival (days) | % Increase in Lifespan |
| Vehicle Control | 25 | - |
| This compound (10 mg/kg) | 35 | 40 |
| This compound (30 mg/kg) | 48 | 92 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
Caption: Drug development logical flow.
References
Measuring the Binding Affinity of Deriglidole to Alpha-2 Adrenergic Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deriglidole and Alpha-2 Adrenergic Receptors
This compound is recognized as a peripheral adrenoceptor antagonist with a high affinity for α2-adrenoceptors. It has been shown to inhibit the binding of radiolabeled ligands such as [3H]Clonidine and [3H]Idazoxan to rat cortical and human platelet α2-adrenoceptors. Notably, human platelets predominantly express the α2A-adrenergic receptor subtype, suggesting a significant interaction of this compound with this particular subtype.
The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a variety of physiological processes. They are classified into three subtypes: α2A, α2B, and α2C. These receptors are key targets for therapeutic intervention in conditions such as hypertension, pain, and sedation. Characterizing the binding affinity and selectivity of a compound like this compound for each α2-receptor subtype is a critical step in drug development, providing insights into its potential therapeutic efficacy and side-effect profile.
Data Presentation: Binding Affinity of α2-Adrenergic Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and the reference antagonist Yohimbine for the human α2A, α2B, and α2C adrenergic receptor subtypes. The Ki value represents the inhibition constant for a ligand and is a measure of its binding affinity; a lower Ki value indicates a higher binding affinity.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) |
| This compound | Data not available | Data not available | Data not available |
| Yohimbine | 3.02 | 10.0 | 0.68 |
Note: The pKi values for Yohimbine (8.52 for α2A, 8.00 for α2B, and 9.17 for α2C) were converted to Ki values using the formula Ki = 10^(-pKi) M and then expressed in nM.
Key Experimental Protocols
To determine the binding affinity of a test compound such as this compound, radioligand binding assays are the gold standard. Functional assays, including GTPγS binding and cAMP modulation assays, can further characterize the compound's activity as an antagonist.
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).
-
Radioligand: A high-affinity radiolabeled antagonist for α2-receptors, such as [3H]Rauwolscine or [3H]Yohimbine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM Yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Assay Buffer
-
Increasing concentrations of the test compound (this compound).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Cell membranes (protein concentration to be optimized).
-
-
Total Binding: In separate wells, add assay buffer, radioligand, and cell membranes without the test compound.
-
Non-specific Binding: In another set of wells, add assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation by an agonist. As an antagonist, this compound is expected to inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell Membranes: Membranes from cells expressing α2-adrenergic receptors and associated G proteins.
-
[35S]GTPγS.
-
Agonist: A known α2-adrenergic receptor agonist (e.g., UK-14,304).
-
Test Compound: this compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of this compound for 15-30 minutes at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the α2-agonist (typically its EC80) to the wells and incubate for another 15 minutes.
-
Initiate Reaction: Add [35S]GTPγS and GDP to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Measure the radioactivity on the filters.
-
SPA Method: Add SPA beads and centrifuge the plate. Measure the luminescence in a suitable plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration to determine its IC50 and subsequently its functional antagonist potency (Kb).
Protocol 3: cAMP Functional Assay
Activation of α2-adrenergic receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.
Materials:
-
Whole Cells: Intact cells expressing the α2-adrenergic receptor subtype of interest.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Agonist: A known α2-adrenergic receptor agonist.
-
Test Compound: this compound.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the α2-agonist followed by forskolin to stimulate cAMP production.
-
Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced decrease in cAMP levels against the logarithm of the this compound concentration to determine its IC50 value.
Visualizations
Signaling Pathway of α2-Adrenergic Receptors
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Logical Relationship for Ki Determination
Caption: Logical flow for determining the Ki value.
Deriglidole in Sedation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole is a selective agonist for the I1-imidazoline receptor, a class of drugs primarily investigated for their antihypertensive properties. Unlike first-generation centrally-acting antihypertensives such as clonidine, which exhibit significant sedative side effects due to their affinity for α2-adrenergic receptors, selective I1-imidazoline agonists were developed to minimize sedation. The sedative action of these types of drugs is largely attributed to their interaction with α2-adrenergic receptors located in the locus coeruleus. However, emerging research suggests a potential, albeit more complex, role for I1-imidazoline receptors in the sedative effects of certain medications like dexmedetomidine, indicating that the central nervous system (CNS) effects of I1-agonists may be context-dependent and warrant further investigation.
These application notes provide a framework for studying the potential sedative or CNS-depressant effects of this compound. Given the limited direct research on this compound's sedative properties, the following protocols are based on established methodologies for assessing sedation with related compounds and provide a roadmap for future preclinical and clinical investigations.
Mechanism of Action: I1-Imidazoline Receptor Signaling
This compound exerts its effects by binding to and activating I1-imidazoline receptors. The precise downstream signaling cascade in the context of sedation is not fully elucidated but is distinct from the pathways activated by α2-adrenergic receptors. The binding of an I1-agonist like this compound to its receptor is thought to initiate a signaling cascade that does not involve traditional G-protein coupling to adenylyl cyclase. Instead, it may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of second messengers like diacylglycerol and arachidonic acid.[1][2][3] This pathway can ultimately influence neuronal activity and may contribute to CNS effects.
Data Presentation
Quantitative data from preclinical and clinical studies are crucial for evaluating the sedative potential of this compound. Below are examples of how such data can be structured.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table illustrates the selectivity profile of this compound compared to other imidazoline (B1206853) compounds. A higher Ki value indicates lower binding affinity.
| Compound | I1-Imidazoline Receptor | α2-Adrenergic Receptor | Selectivity Ratio (α2/I1) | Expected Sedative Potential |
| This compound | [Insert Value] | [Insert Value] | [Calculate Ratio] | Low |
| Moxonidine | ~3-10 | ~300-1000 | ~100 | Low |
| Rilmenidine | ~5-15 | ~400-1500 | ~80 | Low |
| Clonidine | ~4 | ~10-20 | ~3-5 | High |
Note: Values for Moxonidine, Rilmenidine, and Clonidine are approximate and sourced from various pharmacological studies. Values for this compound are to be determined experimentally.
Table 2: Illustrative Preclinical Sedation Assessment in Rodents
This table provides a template for presenting data from a preclinical study investigating the sedative effects of this compound.
| Treatment Group (Dose, mg/kg) | Locomotor Activity (Total Distance in cm) | Time to Loss of Righting Reflex (minutes) | Duration of LORR (minutes) |
| Vehicle Control | 1500 ± 250 | N/A | N/A |
| This compound (1) | 1450 ± 230 | N/A | N/A |
| This compound (10) | 1200 ± 200* | > 60 | N/A |
| This compound (30) | 800 ± 150** | 45 ± 10 | 5 ± 2 |
| Diazepam (5) | 400 ± 100*** | 15 ± 5 | 25 ± 8 |
*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. LORR: Loss of Righting Reflex. N/A: Not Applicable.
Experimental Protocols
Preclinical Evaluation of Sedative Effects in Rodents
These protocols are designed to assess the potential CNS-depressant effects of this compound in a rodent model (e.g., rats or mice).
1. Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Objective: To evaluate the effect of this compound on spontaneous motor activity and exploratory behavior. A significant decrease in locomotor activity can be indicative of sedation.
-
Apparatus: A square arena (e.g., 40x40x30 cm for mice) with a video tracking system.
-
Procedure:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via the intended route (e.g., intraperitoneal, oral).
-
After a predetermined absorption period (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using the video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Thoroughly clean the arena between subjects to eliminate olfactory cues.
-
2. Loss of Righting Reflex (LORR)
-
Objective: To determine the anesthetic/hypnotic potential of this compound at higher doses.
-
Procedure:
-
Administer a high dose of this compound or a positive control (e.g., a benzodiazepine (B76468) or anesthetic agent).
-
At regular intervals (e.g., every 5 minutes), place the animal on its back.
-
The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
Record the time to the onset of LORR and the duration of LORR (the time from loss to spontaneous recovery of the righting reflex).
-
Clinical Evaluation of Sedative Effects in Humans
A Phase I, randomized, double-blind, placebo-controlled, crossover study is a standard design to evaluate the sedative potential of a new compound in healthy volunteers.
1. Sedation Assessment Scales
-
Objective: To quantify the subjective and objective sedative effects of this compound in human subjects.
-
Instruments:
-
Procedure:
-
Obtain baseline measurements using the selected scales before drug administration.
-
Administer a single dose of this compound or placebo.
-
At specified time points post-dose (e.g., 30, 60, 90, 120, 240 minutes), a trained researcher assesses the subject's level of sedation using the RASS and/or Ramsay scale.
-
Simultaneously, collect physiological data (heart rate, blood pressure, oxygen saturation) and subjective reports from the participant (e.g., using a visual analog scale for sleepiness).
-
2. Psychomotor Performance Tests
-
Objective: To objectively measure the impact of this compound on cognitive and motor functions, which can be impaired by sedative drugs.
-
Examples of Tests:
-
Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and motor speed.
-
Choice Reaction Time Test: Measures the speed and accuracy of responses to stimuli.
-
-
Procedure:
-
Train subjects on the tests to establish a stable baseline before the study begins.
-
Conduct baseline testing before drug administration.
-
Administer the tests at the same time points as the sedation scale assessments.
-
Analyze data for changes in performance (e.g., increased reaction time, decreased accuracy) compared to baseline and placebo.
-
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tha.com [tha.com]
- 5. Automatic Classification of Sedation Levels in ICU Patients using Heart Rate Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instruments for monitoring intensive care unit sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table: The Ramsay Sedation Scale-MSD Manual Professional Edition [msdmanuals.com]
No Information Available on Intrathecal Administration of Deriglidole
Despite a comprehensive search of available scientific literature and databases, no specific protocols or data relating to the intrathecal administration of a compound named Deriglidole could be identified. This includes a lack of information regarding its mechanism of action, signaling pathways, or any preclinical or clinical studies utilizing this route of administration.
The initial search aimed to gather information on this compound's pharmacological profile and any existing research on its delivery directly to the central nervous system via intrathecal injection. However, the search results did not yield any relevant information for a substance with this name. The query was broadened to include variations in spelling and to search for general information about the compound that might lead to administration protocols, but these efforts were also unsuccessful.
Information was found for other drugs, such as riluzole, which has been investigated for intrathecal administration in animal models. These studies highlight the methodologies and data typically collected for such research, including pharmacokinetic analysis in plasma and cerebrospinal fluid, dose-escalation tolerance studies, and histological assessments. However, none of these findings are directly applicable to a compound for which no public information exists.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, for the intrathecal administration of this compound.
It is recommended that the user verify the spelling and name of the compound of interest. It is possible that "this compound" is an internal designation not yet in the public domain, a new chemical entity with limited published research, or a misspelling of another drug. If further identifying information becomes available, a renewed search for relevant protocols and data can be conducted.
Application Notes and Protocols for the Use of Deriglidole in Sympathetic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole is a pharmacological agent known for its sympatholytic properties, making it a valuable tool for investigating the intricacies of the sympathetic nervous system. Its mechanism of action involves interaction with both imidazoline (B1206853) and α2-adrenergic receptors, which are key players in the central regulation of sympathetic outflow. By modulating the activity of these receptors, this compound can effectively reduce sympathetic tone, leading to downstream physiological effects such as a decrease in blood pressure. These characteristics make this compound a subject of interest for research in cardiovascular pharmacology and autonomic neuroscience.
This document provides detailed application notes and protocols for utilizing this compound in experimental settings to study the sympathetic nervous system. It includes information on its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
This compound exerts its sympatholytic effects through a dual mechanism, acting as an agonist at both imidazoline I1 receptors and α2-adrenergic receptors, primarily within the central nervous system.
-
Imidazoline I1 Receptor Agonism: Activation of I1 receptors, located in the rostral ventrolateral medulla (RVLM) of the brainstem, is believed to be the primary mediator of the sympatho-inhibitory action of drugs like this compound. This action leads to a reduction in the firing rate of sympathetic nerves.
-
α2-Adrenergic Receptor Agonism: this compound also stimulates presynaptic α2-adrenergic receptors on noradrenergic neurons. This activation inhibits the release of norepinephrine, further contributing to the overall reduction in sympathetic outflow.[1][2][3]
The combined agonistic action on these two receptor types results in a potent suppression of sympathetic nervous system activity.
Data Presentation: Receptor Binding Affinities
Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, the following table presents data for structurally and functionally related imidazoline compounds—Moxonidine, Clonidine (B47849), and Cirazoline (B1222771)—to provide a comparative context for the expected binding profile of this compound. The binding affinity is expressed as the Ki value (in nM), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | I1 Imidazoline Receptor (Ki, nM) | I2 Imidazoline Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | Selectivity (α2/I1) | Reference |
| Moxonidine | 1.3 | 47 | 43 | 33 | [4][5][6] |
| Clonidine | 4.2 | 42 | 1.5 | 0.36 | [2][7] |
| Cirazoline | 12.9 | 0.24 | 126 | 9.8 | [8][9] |
Caption: Comparative binding affinities of imidazoline compounds for imidazoline and α2-adrenergic receptors.
Application in Sympathetic Nervous System Research
This compound can be employed in a variety of experimental paradigms to investigate the role of the sympathetic nervous system in physiological and pathophysiological processes.
In Vitro Studies:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for imidazoline and α2-adrenergic receptor subtypes.
-
Isolated Tissue Preparations: To examine the functional effects of this compound on sympathetically innervated tissues, such as blood vessels or atria.
In Vivo Studies:
-
Blood Pressure and Heart Rate Monitoring: To assess the dose-dependent effects of this compound on cardiovascular parameters in animal models, such as spontaneously hypertensive rats (SHRs).
-
Direct Sympathetic Nerve Activity Recording (Microneurography): To directly measure the inhibitory effect of this compound on sympathetic nerve firing rates.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for I1, I2, and α2-adrenergic receptors.
Materials:
-
Tissue homogenates or cell lines expressing the target receptors (e.g., rat brainstem for I1 and α2, rat kidney for I2).
-
Radioligands: [³H]-Clonidine (for I1), [³H]-Idazoxan (for I2), [³H]-Rauwolscine (for α2).
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cells.
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. For determination of non-specific binding, add a high concentration of a known non-radiolabeled ligand.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the measurement of the dose-dependent effect of this compound on blood pressure in a common animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
This compound solutions for administration (e.g., intraperitoneal or oral).
-
Vehicle control (e.g., saline).
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
-
Animal handling and restraint equipment.
Procedure:
-
Acclimatize the SHRs to the laboratory environment and blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Record baseline blood pressure and heart rate for each animal.
-
Divide the animals into groups, including a vehicle control group and several this compound treatment groups receiving different doses.
-
Administer the assigned treatment (vehicle or this compound) to each animal.
-
Measure blood pressure and heart rate at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).
-
Record the data and calculate the change in blood pressure from baseline for each group at each time point.
-
Plot the dose-response curve to determine the effective dose range of this compound.
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) at 2 hours (Hypothetical Data) |
| Vehicle Control | 0 | -5 ± 2 |
| This compound | 0.1 | -15 ± 3 |
| This compound | 0.3 | -25 ± 4 |
| This compound | 1.0 | -40 ± 5 |
| This compound | 3.0 | -55 ± 6 |
Caption: Hypothetical Dose-Dependent Effect of this compound on Blood Pressure in SHRs.
Caption: In Vivo Blood Pressure Measurement Workflow.
Direct Sympathetic Nerve Activity (SNA) Recording
This protocol details the direct measurement of sympathetic nerve activity to assess the inhibitory effect of this compound.
Materials:
-
Anesthetized animal model (e.g., rat or rabbit).
-
Surgical instruments for nerve exposure.
-
Bipolar platinum electrodes.
-
Amplifier and data acquisition system.
-
This compound for intravenous administration.
-
Physiological monitoring equipment (for blood pressure, heart rate, etc.).
Procedure:
-
Anesthetize the animal and maintain a stable physiological state.
-
Surgically expose a sympathetic nerve (e.g., renal or splanchnic nerve).
-
Carefully dissect the nerve and place it on a bipolar recording electrode.
-
Record baseline sympathetic nerve activity.
-
Administer a single dose of this compound intravenously.
-
Continuously record the SNA and other physiological parameters.
-
Analyze the nerve activity by rectifying and integrating the raw signal to quantify the change in burst frequency and amplitude following this compound administration.
Signaling Pathways and Logical Relationships
Caption: this compound Signaling Pathway.
Caption: Logical Relationship of this compound's Action.
Conclusion
This compound serves as a valuable pharmacological tool for the elucidation of the central mechanisms governing sympathetic nervous system activity. Its dual action on imidazoline I1 and α2-adrenergic receptors provides a potent means to modulate sympathetic outflow. The protocols and application notes provided herein offer a framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of autonomic control in both health and disease. Further research to delineate the specific binding kinetics and in vivo dose-response characteristics of this compound will enhance its utility as a precise experimental agent.
References
- 1. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine binds to imidazole binding sites as well as alpha 2-adrenoceptors in the ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypotensive action of clonidine analogues correlates with binding affinity at imidazole and not alpha-2-adrenergic receptors in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Screening KATP Channel Modulators
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to screen and characterize compounds that modulate the activity of ATP-sensitive potassium (KATP) channels, a key regulator of insulin (B600854) secretion.
Introduction to ATP-Sensitive Potassium (KATP) Channels
ATP-sensitive potassium (KATP) channels are crucial molecular sensors that link the metabolic state of a cell to its electrical excitability.[1][2][3] These channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and the brain.[1] In pancreatic β-cells, KATP channels are composed of two main subunits: the inwardly rectifying potassium channel pore, Kir6.2, and the regulatory sulfonylurea receptor 1 (SUR1).[4][5][6] The assembly forms a hetero-octameric complex of four Kir6.2 and four SUR1 subunits.[1][4]
The primary function of KATP channels in pancreatic β-cells is to regulate glucose-stimulated insulin secretion.[2][5] When blood glucose levels are low, intracellular ATP concentrations are also low, causing KATP channels to remain open. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and inhibition of insulin release. Conversely, elevated blood glucose leads to increased intracellular ATP, which closes the KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[2] Consequently, KATP channels are a significant therapeutic target for conditions such as type 2 diabetes and congenital hyperinsulinism.[2][5]
Signaling Pathway of Glucose-Stimulated Insulin Secretion
The regulation of insulin secretion by glucose metabolism is a well-defined signaling cascade. The following diagram illustrates the key events in a pancreatic β-cell.
Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.
Quantitative Data Summary
The following table summarizes hypothetical data for a generic KATP channel opener and closer, based on typical values observed in cell-based assays.
| Compound Type | Assay Type | Cell Line | Endpoint | Potency (EC50/IC50) |
| KATP Channel Opener | Thallium Flux Assay | HEK293 (Kir6.2/SUR1) | Thallium Influx | 5 µM |
| Insulin Secretion Assay | INS-1 | Inhibition of Glucose-Stimulated Insulin Secretion | 10 µM | |
| Membrane Potential Assay | MIN6 | Hyperpolarization | 8 µM | |
| KATP Channel Closer | Thallium Flux Assay | HEK293 (Kir6.2/SUR1) | Inhibition of Thallium Influx | 2 µM |
| Insulin Secretion Assay | INS-1 | Stimulation of Insulin Secretion | 5 µM | |
| Membrane Potential Assay | MIN6 | Depolarization | 3 µM |
Experimental Protocols
Thallium Flux Assay for KATP Channel Activity
This assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye. It is a high-throughput method for screening compound libraries.[7]
Workflow Diagram:
Caption: Workflow for a thallium flux assay.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing Kir6.2 and SUR1 subunits in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells once with assay buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions. Incubate for 60-90 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of test compounds (potential openers or closers) in assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature. Include appropriate controls (e.g., diazoxide (B193173) as a known opener, glibenclamide as a known closer).
-
Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Initiate reading and inject a stimulus buffer containing thallium sulfate.
-
Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial flux rate and normalize to controls. For openers, determine the EC50 value, and for closers, the IC50 value.
Insulin Secretion Assay
This assay directly measures the amount of insulin released from pancreatic β-cells in response to glucose and test compounds.
Workflow Diagram:
Caption: Workflow for an insulin secretion assay.
Protocol:
-
Cell Culture: Plate INS-1 or MIN6 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Gently wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.5 mM glucose. Pre-incubate the cells in this low-glucose buffer for 1-2 hours at 37°C to establish a basal insulin secretion level.
-
Stimulation and Compound Treatment:
-
For KATP openers: Aspirate the pre-incubation buffer and add KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compounds.
-
For KATP closers: Aspirate the pre-incubation buffer and add KRB buffer containing a non-stimulatory concentration of glucose (e.g., 2.5 mM) with the test compounds.
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit or a Homogeneous Time Resolved Fluorescence (HTRF) assay, following the manufacturer's protocol.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Plot dose-response curves to determine EC50 or IC50 values.
Membrane Potential Assay
This assay utilizes voltage-sensitive fluorescent dyes to measure changes in the plasma membrane potential of β-cells, providing an indirect measure of KATP channel activity.
Workflow Diagram:
Caption: Workflow for a membrane potential assay.
Protocol:
-
Cell Preparation: Seed MIN6 cells or dispersed primary islet cells onto 96-well black, clear-bottom plates.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) in a low-glucose buffer, according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound and Glucose Addition: Prepare test compounds in buffer containing either low (2.5 mM) or high (16.7 mM) glucose.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound/glucose solutions to the wells and monitor the change in fluorescence intensity over time.
-
KATP openers are expected to cause hyperpolarization (a decrease in fluorescence with some dyes).
-
KATP closers are expected to cause depolarization (an increase in fluorescence with some dyes).
-
-
Data Analysis: Normalize the fluorescence signal to the baseline reading. Determine the magnitude of the change in membrane potential in response to the compounds and calculate EC50 or IC50 values.
These application notes and protocols provide a robust framework for the in vitro evaluation of compounds targeting KATP channels. By employing these cell-based assays, researchers can effectively screen for novel therapeutic agents and elucidate their mechanisms of action.
References
- 1. ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
Application Note: Analytical Strategies for Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of drug metabolites are critical steps in the drug development process. Understanding the biotransformation of a drug candidate provides insights into its efficacy, potential toxicity, and pharmacokinetic profile. This document provides a general overview of the analytical techniques and protocols commonly employed for metabolite identification, with a focus on in vitro methodologies. While specific details for the metabolism of "Deriglidole" are not publicly available, the principles and methods described herein represent the standard approach for such investigations.
Metabolite identification typically involves two main phases of biotransformation. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxylation, oxidation, dealkylation) on the parent drug.[1] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase their water solubility and facilitate excretion.[1][2]
In Vitro Models for Metabolism Studies
In vitro models are essential tools for early-stage metabolite profiling.[3] Liver microsomes and hepatocytes are the most commonly used systems.
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I enzymes, particularly CYPs.[4][5][6] They are a cost-effective and high-throughput model for initial metabolic stability screening and identification of oxidative metabolites.[4][5]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, offering a more complete picture of a drug's metabolism.[7][8] They can be used in suspension or as cultured plates and are valuable for studying both primary and secondary metabolites.[8]
Analytical Techniques for Metabolite Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification studies.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are used to separate the parent drug from its various metabolites in a complex biological matrix before they enter the mass spectrometer.[5][12]
-
Mass Spectrometry (MS): MS provides crucial information about the mass-to-charge ratio (m/z) of the parent drug and its metabolites. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of molecules, aiding in the identification of unknown metabolites.[9][10]
-
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of selected ions to generate characteristic fragment patterns. By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can often be elucidated.[5]
Experimental Workflow
The general workflow for an in vitro metabolite identification study is as follows:
Hypothetical Metabolic Pathway of a Drug
The following diagram illustrates a hypothetical biotransformation pathway for a generic drug molecule, showcasing common Phase I and Phase II metabolic reactions.
Data Presentation
Quantitative data from metabolite identification studies are often presented in tabular format to facilitate comparison. The following table provides a template for summarizing such data.
| Metabolite ID | Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Biotransformation | Relative Abundance (%) |
| M1 | 3.5 | 350.1234 | 250.0678, 150.0123 | Hydroxylation | 45 |
| M2 | 4.2 | 364.1390 | 264.0834, 164.0279 | Oxidation | 25 |
| M3 | 2.8 | 322.0921 | 222.0365, 122.9810 | N-Dealkylation | 15 |
| M4 | 3.1 | 526.1610 | 350.1234, 176.0376 | Glucuronidation of M1 | 10 |
| M5 | 3.3 | 430.0945 | 350.1234, 80.9611 | Sulfation of M1 | 5 |
Protocols
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the major oxidative metabolites of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, HLM, and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to separate and detect the parent compound and its metabolites.
Protocol 2: In Vitro Metabolism in Human Hepatocytes
Objective: To identify both Phase I and Phase II metabolites of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Acetonitrile (ACN)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Prepare a solution of the test compound in the culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).
-
Collect the incubation medium at the end of the incubation period.
-
Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.
-
Centrifuge the mixture to precipitate any proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Conclusion
References
- 1. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 2. drughunter.com [drughunter.com]
- 3. admescope.com [admescope.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolite Identification (MetID) Services • Mattek - Part of Sartorius [mattek.com]
- 9. mdpi.com [mdpi.com]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro metabolism of GV150013X by using liver microsomes and liver tissue slices from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Deriglidole: A Tool for Investigating Receptor Desensitization in Pancreatic β-Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deriglidole, a ligand for imidazoline (B1206853) receptors and a modulator of ATP-sensitive potassium (K-ATP) channels, presents a valuable pharmacological tool for studying the mechanisms of receptor desensitization in pancreatic β-cells.[1] Prolonged stimulation of these receptors can lead to a diminished cellular response, a phenomenon known as desensitization or tachyphylaxis.[2] Understanding the kinetics and molecular underpinnings of this process is crucial for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate receptor desensitization, focusing on its effects on insulin (B600854) secretion and the underlying signaling pathways.
Mechanism of Action and Role in Insulin Secretion
This compound primarily exerts its effects on pancreatic β-cells through its interaction with I3 imidazoline receptors, which are thought to be associated with the K-ATP channel complex, and potentially through direct modulation of the K-ATP channels themselves.[1]
The canonical pathway for glucose-stimulated insulin secretion involves the following steps:
-
Glucose enters the β-cell via GLUT transporters.
-
Increased intracellular ATP/ADP ratio due to glucose metabolism.
-
Closure of K-ATP channels, leading to membrane depolarization.
-
Opening of voltage-gated calcium channels (VGCCs) and influx of Ca2+.
-
Increased intracellular Ca2+ triggers the exocytosis of insulin-containing granules.
This compound is believed to modulate this pathway, leading to insulin secretion. However, continuous or repeated exposure to this compound may induce desensitization, resulting in a reduced insulinotropic response. This desensitization can occur at multiple levels, including receptor downregulation, uncoupling of the receptor from its signaling cascade, or alterations in downstream effector molecules.
Data Presentation: Quantitative Analysis of this compound-Induced Desensitization
The following tables summarize hypothetical yet representative quantitative data that could be obtained from the experimental protocols described below. These tables are designed for easy comparison of the effects of acute and chronic this compound exposure.
Table 1: Effect of Acute and Chronic this compound Exposure on Insulin Secretion
| Treatment Condition | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) | Fold Change vs. Basal |
| Control (Vehicle) | 3 | 0.5 ± 0.1 | 1.0 |
| 16.7 | 5.2 ± 0.6 | 10.4 | |
| Acute this compound (10 µM) | 3 | 1.8 ± 0.2 | 3.6 |
| 16.7 | 8.5 ± 0.9 | 17.0 | |
| Chronic this compound (10 µM, 24h) | 3 | 0.8 ± 0.1 | 1.6 |
| 16.7 | 4.1 ± 0.5 | 8.2 |
Table 2: Electrophysiological Parameters in Pancreatic β-Cells
| Treatment Condition | Membrane Potential (mV) at 3 mM Glucose | K-ATP Channel Current (pA) at 3 mM Glucose |
| Control (Vehicle) | -65 ± 3 | 55 ± 5 |
| Acute this compound (10 µM) | -45 ± 4 | 15 ± 2 |
| Chronic this compound (10 µM, 24h) | -58 ± 3 | 40 ± 4 |
Table 3: Imidazoline Receptor Binding Affinity
| Treatment Condition | Receptor | Kd (nM) | Bmax (fmol/mg protein) |
| Control (Vehicle) | I3 Imidazoline | 5.2 ± 0.4 | 150 ± 12 |
| Chronic this compound (10 µM, 24h) | I3 Imidazoline | 5.5 ± 0.5 | 95 ± 8 |
Experimental Protocols
The following are detailed protocols to investigate this compound-induced receptor desensitization.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of acute and chronic this compound exposure on insulin secretion from isolated pancreatic islets.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 3 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Chronic Treatment: For chronic exposure, incubate a subset of islets with 10 µM this compound for 24 hours.
-
GSIS Assay: a. Pre-incubate both control and this compound-treated islets in KRB buffer with 3 mM glucose for 1 hour. b. Divide the islets into groups for basal (3 mM glucose) and stimulated (16.7 mM glucose) conditions. c. For acute treatment, add 10 µM this compound to the respective wells during the stimulation phase. d. Incubate for 1 hour at 37°C. e. Collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare the fold-change in insulin secretion between basal and stimulated conditions for all treatment groups.
Protocol 2: Pancreatic β-Cell Electrophysiology
Objective: To measure changes in membrane potential and K-ATP channel activity in response to this compound.
Materials:
-
Isolated pancreatic islets or cultured β-cell line (e.g., MIN6)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular solutions for whole-cell patch-clamp recording
-
This compound
Procedure:
-
Cell Preparation: Disperse isolated islets into single cells or use a cultured β-cell line.
-
Patch-Clamp Recording: a. Perform whole-cell patch-clamp recordings in current-clamp mode to measure membrane potential or in voltage-clamp mode to measure K-ATP channel currents. b. Establish a stable baseline recording in a low glucose extracellular solution (e.g., 3 mM).
-
Acute Application: Perfuse the cells with a solution containing 10 µM this compound and record the changes in membrane potential or channel current.
-
Chronic Effect Analysis: For cells chronically treated with this compound (as in Protocol 1), perform patch-clamp recordings to assess the basal membrane potential and K-ATP channel activity and their response to acute stimuli.
-
Data Analysis: Analyze the changes in resting membrane potential, action potential firing frequency, and the amplitude of K-ATP channel currents.
Protocol 3: Radioligand Binding Assay for Imidazoline Receptors
Objective: To determine if chronic this compound exposure alters the density (Bmax) or affinity (Kd) of I3 imidazoline receptors.
Materials:
-
Pancreatic islet or β-cell membrane preparations
-
Radiolabeled imidazoline ligand (e.g., [³H]-clonidine or a more specific I3 ligand if available)
-
Non-labeled this compound for competition binding
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from control and chronically this compound-treated islets or β-cells.
-
Saturation Binding: a. Incubate membrane preparations with increasing concentrations of the radiolabeled ligand to determine Kd and Bmax. b. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.
-
Competition Binding: a. Incubate membrane preparations with a fixed concentration of the radiolabeled ligand and increasing concentrations of non-labeled this compound.
-
Measurement: Separate bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to calculate Kd, Bmax, and IC50 values.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound signaling in insulin secretion.
Caption: Workflow for desensitization studies.
Caption: Potential desensitization mechanisms.
Conclusion
This compound serves as a specific and potent tool to dissect the complex processes of receptor desensitization in pancreatic β-cells. The provided protocols offer a systematic approach to characterizing the functional and molecular changes that occur upon prolonged exposure to this compound. By combining measurements of insulin secretion, electrophysiological properties, and receptor binding characteristics, researchers can gain valuable insights into the mechanisms that govern the attenuation of signaling through imidazoline and K-ATP channel pathways. This knowledge is fundamental for the rational design of new therapeutic agents for metabolic diseases that aim to overcome the limitations imposed by receptor desensitization.
References
Troubleshooting & Optimization
Technical Support Center: Improving Deriglidole Solubility in Aqueous Solutions
Welcome to the technical support center for Deriglidole solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in aqueous solutions?
A1: Publicly available data on the precise aqueous solubility of this compound is limited. However, it is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), which often indicates that the compound is poorly soluble in water.[1][2] For experimental purposes, it is crucial to determine the aqueous solubility of your specific batch of this compound as a baseline.
Q2: Why is improving the aqueous solubility of this compound important for research and development?
A2: Improving the aqueous solubility of this compound is critical for several reasons. Adequate solubility is essential for achieving desired concentrations in in vitro assays, enabling accurate assessment of its biological activity. For in vivo studies and potential therapeutic applications, enhanced solubility can lead to improved bioavailability, more predictable dose-responses, and the feasibility of developing various dosage forms, including parenteral formulations.[3][4][5]
Q3: What are the common initial steps to troubleshoot poor solubility of this compound in my experiments?
A3: When encountering solubility issues, consider the following initial troubleshooting steps:
-
pH Adjustment: Determine the pKa of this compound and assess if altering the pH of your aqueous solution can ionize the molecule, thereby increasing its solubility.[6][7]
-
Use of Co-solvents: Introduce a water-miscible organic solvent in small amounts to the aqueous solution to increase the solubility of hydrophobic compounds.[7][8][9]
-
Temperature Modification: Investigate the effect of temperature on solubility. For some compounds, a slight increase in temperature can significantly improve solubility. However, be mindful of the compound's stability at elevated temperatures.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered when trying to improve this compound's aqueous solubility.
Issue 1: this compound precipitates out of solution upon addition to my aqueous buffer.
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: Employ a solubility enhancement technique. Refer to the experimental protocols below for detailed methods on using co-solvents, cyclodextrins, or creating nanosuspensions and solid dispersions.
Possible Cause 2: The concentration of this compound exceeds its solubility limit in the chosen solvent system.
-
Solution: First, determine the saturation solubility of this compound in your specific buffer. If a higher concentration is required, you will need to utilize a solubility enhancement method.
Possible Cause 3: "Salting out" effect.
-
Solution: High concentrations of salts in your buffer can decrease the solubility of some organic compounds. Try reducing the salt concentration if your experimental design allows, or switch to a buffer with a different salt composition.
Issue 2: The selected solubility enhancement technique is not providing a sufficient increase in solubility.
Possible Cause 1: The chosen method is not optimal for this compound's chemical structure.
-
Solution: Not all solubility enhancement techniques are equally effective for every compound. A systematic screening of different methods is recommended. The workflow diagram below provides a logical approach to this screening process.
Possible Cause 2: The concentration of the excipient (e.g., co-solvent, cyclodextrin (B1172386), surfactant) is not optimized.
-
Solution: Perform a concentration-response study for the selected excipient. There is often an optimal concentration range for achieving maximum solubility enhancement without causing other issues like toxicity or precipitation of the excipient itself.
Issue 3: Concerns about the impact of solubility-enhancing excipients on experimental results.
Possible Cause 1: The excipient itself may have biological activity or interfere with the assay.
-
Solution: It is crucial to run appropriate vehicle controls in all experiments. This involves testing the effect of the excipient-containing solution without this compound to ensure it does not interfere with your measurements.
Possible Cause 2: The excipient may alter the effective concentration of this compound available to interact with its target.
-
Solution: This is a particularly relevant concern with methods like cyclodextrin complexation. Techniques such as equilibrium dialysis can be used to determine the free concentration of this compound in your formulation.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes common techniques used to improve the solubility of poorly water-soluble drugs and their potential effectiveness. The actual improvement for this compound will need to be determined experimentally.
| Technique | Principle | Potential Fold Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of the drug molecule | Variable, dependent on pKa | Only applicable to ionizable compounds. May not be suitable for all biological assays due to pH constraints. |
| Co-solvents | Reducing the polarity of the aqueous solvent | 2 to 500-fold[10] | Potential for solvent toxicity in biological systems. Optimization of co-solvent concentration is critical.[11] |
| Surfactants | Micellar encapsulation of the drug | 10 to 1000-fold | Potential for cell lysis and interference with certain assays at concentrations above the critical micelle concentration (CMC).[12] |
| Cyclodextrins | Formation of inclusion complexes | 10 to 10,000-fold[13] | Stoichiometry of the complex needs to be determined. Can alter the free drug concentration.[14][15] |
| Nanosuspensions | Increased surface area due to particle size reduction | Significant increase in dissolution rate and apparent solubility[3][16][17] | Requires specialized equipment for preparation (e.g., high-pressure homogenizer). Physical stability of the suspension needs to be monitored.[18] |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier in a solid state | Can significantly improve dissolution and apparent solubility[4][19][20] | Requires a carrier selection and manufacturing process development (e.g., solvent evaporation, hot-melt extrusion).[21][22] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Solubility Enhancement using Co-solvents
-
Objective: To determine the optimal co-solvent and its concentration to improve this compound solubility.
-
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400, DMSO)
-
Vials, magnetic stirrer, analytical balance, HPLC or UV-Vis spectrophotometer.
-
-
Methodology:
-
Prepare stock solutions of this compound in each co-solvent at a high concentration.
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent/buffer mixture.
-
Equilibrate the samples by stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal system.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Objective: To evaluate the effect of cyclodextrins on the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Aqueous buffer
-
Cyclodextrins (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD))
-
Vials, shaker, analytical balance, HPLC or UV-Vis spectrophotometer.
-
-
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Seal the vials and shake them at a constant temperature for 48-72 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved drug.
-
Analyze the filtrate to determine the concentration of dissolved this compound.
-
Construct a phase-solubility diagram by plotting the solubility of this compound against the cyclodextrin concentration. This will help determine the complex stoichiometry and the stability constant.[14]
-
Protocol 3: Preparation of a this compound Nanosuspension by Precipitation
-
Objective: To formulate this compound as a nanosuspension to improve its dissolution rate and apparent solubility.
-
Materials:
-
This compound
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An anti-solvent (e.g., water, aqueous buffer)
-
A stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or sonicator.
-
-
Methodology:
-
Dissolve this compound in the organic solvent to create the solvent phase.
-
Dissolve the stabilizer in the anti-solvent to create the anti-solvent phase.
-
Rapidly inject the solvent phase into the anti-solvent phase under high-speed homogenization or sonication.
-
The rapid mixing will cause the precipitation of this compound as nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 4: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution.
-
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000, Hydroxypropyl Methylcellulose (HPMC))
-
A common volatile solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator.
-
-
Methodology:
-
Dissolve both this compound and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Evaporate the solvent using a rotary evaporator to obtain a solid film.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize and sieve the resulting solid dispersion.
-
Characterize the solid dispersion for drug content, physical form (amorphous or crystalline using XRD or DSC), and perform dissolution studies.[20]
-
Mandatory Visualizations
Caption: Workflow for selecting a solubility enhancement method for this compound.
Caption: Generic α2-Adrenergic receptor signaling pathway, the target of this compound.
References
- 1. This compound CAS#: 122830-14-2 [m.chemicalbook.com]
- 2. 122830-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijhsr.org [ijhsr.org]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 19. jddtonline.info [jddtonline.info]
- 20. ajprd.com [ajprd.com]
- 21. jopcr.com [jopcr.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
troubleshooting inconsistent results in Deriglidole experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with Deriglidole. Our goal is to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response curve for this compound across different experimental batches. What could be the cause?
A1: Inconsistent dose-response curves are a common challenge. Several factors could be contributing to this variability:
-
Compound Stability and Storage: this compound, like many small molecules, may be sensitive to degradation. Ensure it is stored under the recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions for each experiment.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assays. Verify the solubility of this compound in your specific experimental buffer. It may be necessary to use a different solvent or a solubilizing agent.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can alter cellular responses to drug treatment. Standardize your cell culture protocols rigorously.
-
Assay Protocol Variations: Minor differences in incubation times, temperatures, or reagent concentrations can lead to significant variations in results. Ensure all experimental steps are performed consistently.
Q2: Our in vivo experiments with this compound are showing conflicting results in animal models. How can we improve consistency?
A2: In vivo studies introduce additional layers of complexity. Here are key areas to investigate:
-
Animal Strain and Health: The genetic background, age, sex, and health status of the animals can all influence drug efficacy and metabolism. Ensure you are using a consistent and well-defined animal model.
-
Drug Formulation and Administration: The vehicle used to dissolve and administer this compound can impact its bioavailability. Confirm that the formulation is stable and that the route and technique of administration are consistent.
-
Pharmacokinetics and Dosing Schedule: The timing and frequency of dosing can significantly affect the drug's concentration at the target site. A pilot pharmacokinetic study may be necessary to determine the optimal dosing regimen.
-
Environmental Factors: Stress from handling, housing conditions, and light/dark cycles can affect physiological responses and interact with the drug's effects.
Q3: We are seeing unexpected off-target effects in our cellular assays with this compound. What is the likely cause and how can we address this?
A3: Off-target effects can confound experimental results. Based on its chemical structure, which includes an imidazoline-like moiety, this compound may interact with receptors other than its primary target.
-
Hypothesized Target and Off-Target Activity: The imidazoline (B1206853) scaffold is known to bind to adrenergic and imidazoline receptors. Consider performing counter-screening assays against a panel of these receptors to identify potential off-target interactions.
-
Concentration-Dependent Effects: Off-target effects are often observed at higher concentrations. Try to use the lowest effective concentration of this compound in your experiments.
-
Control Experiments: Utilize structurally related but inactive compounds as negative controls to help differentiate between target-specific and non-specific effects.
Troubleshooting Guides
Inconsistent In Vitro Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors, uneven cell seeding, edge effects in plates. | Use calibrated pipettes, ensure uniform cell suspension before seeding, avoid using the outer wells of the plate. |
| Loss of drug activity over time | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment, assess stability in your assay buffer over time. |
| Unexpected cell toxicity | Solvent toxicity, high drug concentration. | Ensure the final solvent concentration is non-toxic to cells, perform a cytotoxicity assay to determine the appropriate concentration range. |
Inconsistent In Vivo Results
| Problem | Potential Cause | Recommended Solution |
| Variable drug exposure between animals | Inconsistent administration, differences in metabolism. | Standardize administration technique, consider using animals of a specific age and sex, perform pilot PK studies. |
| Lack of expected therapeutic effect | Insufficient dose, poor bioavailability, rapid metabolism. | Perform a dose-escalation study, evaluate alternative drug formulations or routes of administration. |
| Adverse events not related to the expected pharmacology | Off-target effects, vehicle toxicity. | Conduct a preliminary toxicology screen, run a vehicle-only control group. |
Experimental Protocols
Standard Cell-Based Assay Protocol
-
Cell Seeding: Plate cells at a predetermined density (e.g., 10,000 cells/well in a 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Endpoint: Perform the desired assay to measure the cellular response (e.g., cell viability assay, reporter gene assay, or protein expression analysis).
Visualizations
Hypothesized Signaling Pathway for this compound
Based on its chemical structure, this compound is hypothesized to act as an agonist at a G-protein coupled receptor (GPCR), potentially an imidazoline or adrenergic receptor subtype.
Caption: Hypothesized GPCR signaling pathway for this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent experimental outcomes.
Technical Support Center: Optimizing Dapagliflozin Dosage and Minimizing Side Effects
Disclaimer: Initial searches for "Deriglidole" did not yield any relevant information. This technical support guide has been created based on the assumption that the intended subject was Dapagliflozin (B1669812) , a well-documented SGLT2 inhibitor. All information herein pertains to Dapagliflozin.
This guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in the effective use of Dapagliflozin in a research setting, with a focus on understanding its dosage, efficacy, and side effect profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dapagliflozin?
A1: Dapagliflozin is a selective and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1] By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glycosuria) and thereby lowering blood glucose levels in an insulin-independent manner.[2][3][4] Additionally, it reduces sodium reabsorption, which may contribute to its cardiovascular and renal protective effects.[1][5]
Q2: What is the recommended starting dosage for Dapagliflozin in clinical settings?
A2: For improving glycemic control in type 2 diabetes, the recommended starting dose is typically 5 mg taken orally once daily. This can be increased to 10 mg once daily if additional glycemic control is needed.[6][7] For other indications, such as heart failure or chronic kidney disease, the recommended dose is generally 10 mg once daily.[6][7]
Q3: How should the dosage be adjusted based on renal function?
A3: Dosage adjustments for Dapagliflozin are dependent on the estimated glomerular filtration rate (eGFR). For improving glycemic control in type 2 diabetes, initiation is not recommended if the eGFR is less than 45 mL/min/1.73m².[7][8] For patients with an eGFR between 25 and 45 mL/min/1.73m², the recommended dose is 10 mg once daily for heart failure or chronic kidney disease indications.[6][7] Initiation is not recommended for patients with an eGFR below 25 mL/min/1.73m²; however, patients already on treatment may continue with 10 mg daily to reduce the risk of eGFR decline and other complications.[6][8] Dapagliflozin is contraindicated for patients on dialysis.[6]
Q4: What are the most common side effects associated with Dapagliflozin?
A4: The most common side effects include genital yeast infections (in both men and women) and urinary tract infections (UTIs).[9][10] Dehydration, which can lead to dizziness or low blood pressure (orthostatic hypotension), is also a potential side effect due to the diuretic effect of the drug.[6][9]
Q5: What are the more serious, less common side effects of Dapagliflozin?
A5: Serious side effects, though less common, can include diabetic ketoacidosis (DKA), even with blood sugar levels below 250 mg/dL, serious urinary tract infections that can lead to hospitalization, and a rare but serious bacterial infection of the genital area known as Fournier's gangrene.[9][11] Kidney damage can also occur.[9]
Q6: How can the risk of hypoglycemia be minimized when using Dapagliflozin?
A6: Dapagliflozin itself has a low risk of causing hypoglycemia because its mechanism is insulin-independent.[3] However, when used in combination with insulin (B600854) or insulin secretagogues (like sulfonylureas), the risk of hypoglycemia increases.[6][7] To mitigate this, it is recommended to consider lowering the dose of the concomitant insulin or insulin secretagogue.[7][12]
Troubleshooting Guides for Experimental Use
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in urinary glucose excretion measurements in animal models. | Inconsistent food and water intake among subjects. Inaccurate urine collection. | Standardize diet and hydration protocols for all subjects. Ensure meticulous 24-hour urine collection using metabolic cages. Normalize glucose excretion to creatinine (B1669602) levels to account for variations in urine volume. |
| Unexpectedly low efficacy in cell-based SGLT2 inhibition assays. | Incorrect cell line (low SGLT2 expression). Degradation of Dapagliflozin in the medium. Issues with the glucose uptake tracer. | Confirm SGLT2 expression in the chosen cell line (e.g., using qPCR or Western blot). Prepare fresh solutions of Dapagliflozin for each experiment. Validate the fluorescent glucose analog or radiolabeled glucose tracer for optimal uptake and signal-to-noise ratio. |
| Signs of dehydration in study animals (e.g., weight loss, lethargy). | Osmotic diuresis induced by Dapagliflozin. | Ensure animals have ad libitum access to water. Monitor for signs of dehydration and consider providing supplemental hydration if necessary. Adjust the dosage if severe dehydration is observed across a cohort. |
| Contradictory results in signaling pathway analysis (e.g., Akt/mTOR). | Off-target effects or cell-type specific responses. Experimental artifacts. | Be aware that some reported mechanisms, such as modulation of the Akt/mTOR pathway, may require further validation due to retracted literature.[2] Use multiple cell lines and pathway inhibitors to confirm specificity. Ensure robust experimental controls are in place. |
Data Presentation: Dosage and Side Effects
Table 1: Dapagliflozin Dosage Recommendations by Indication
| Indication | Starting Dose | Target Dose | Renal Function Considerations (eGFR in mL/min/1.73m²) |
| Type 2 Diabetes Mellitus (Glycemic Control) | 5 mg once daily | 10 mg once daily | ≥ 45: No adjustment needed. < 45: Not recommended for initiation.[6][7] |
| Heart Failure (with or without T2D) | 10 mg once daily | 10 mg once daily | ≥ 25: No adjustment needed. < 25: Initiation not recommended.[6][13] |
| Chronic Kidney Disease (with or without T2D) | 10 mg once daily | 10 mg once daily | ≥ 25: No adjustment needed. < 25: Initiation not recommended.[7][8] |
Table 2: Incidence of Key Adverse Events from Clinical Trials (Dapagliflozin 10 mg vs. Placebo)
| Adverse Event | Trial | Dapagliflozin Group (%) | Placebo Group (%) |
| Cardiovascular Death | DAPA-HF | 9.6 | 11.5 |
| Hospitalization for Heart Failure | DAPA-HF | 9.7 | 13.4 |
| Worsening of Renal Function | DAPA-HF | 1.2 | 1.6 |
| Diabetic Ketoacidosis | DEPICT-2 (Type 1 Diabetes) | 2.2 | 0 |
| Genital Infections Leading to Discontinuation | DECLARE–TIMI 58 (Type 2 Diabetes) | 0.9 | 0.1 |
Note: Data is compiled from the DAPA-HF, DEPICT-2, and DECLARE-TIMI 58 trials.[14][15][16] Direct comparison between trials should be made with caution due to different patient populations and study designs.
Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory activity of Dapagliflozin on SGLT2 using a fluorescent glucose analog.
1. Cell Culture:
-
Culture a suitable cell line stably expressing human SGLT2 (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
2. Compound Preparation:
-
Prepare a stock solution of Dapagliflozin in DMSO.
-
Perform serial dilutions in a Krebs-Ringer-HEPES (KRH) buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
3. Glucose Uptake Assay:
-
Wash the confluent cell monolayer twice with KRH buffer.
-
Add the diluted Dapagliflozin solutions to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for an additional 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Subtract the background fluorescence from wells without cells.
-
Plot the fluorescence intensity against the log of the Dapagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of Dapagliflozin in the renal proximal tubule.
Caption: Experimental workflow for an in vitro SGLT2 inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 5. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 6. drugs.com [drugs.com]
- 7. Farxiga (dapagliflozin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Dosing | FARXIGA® (dapagliflozin) 5 mg & 10 mg tablets | For HCPs [farxiga-hcp.com]
- 9. Farxiga (dapagliflozin): Side effects, dosage, uses, and more [medicalnewstoday.com]
- 10. Dapagliflozin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Possible Side Effects of FARXIGA® (dapagliflozin) [farxiga.com]
- 12. drugs.com [drugs.com]
- 13. droracle.ai [droracle.ai]
- 14. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 15. DAPA-HF trial: dapagliflozin evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
Navigating the Synthesis and Purification of Deriglidole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Deriglidole. The information is designed to assist researchers in optimizing their experimental workflows and achieving high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of the tetracyclic core of this compound?
A1: The construction of the fused pyrrolo[1,2-a][1][2]diazepine ring system presents a significant synthetic hurdle. Key challenges include achieving regioselective cyclization and managing the reactivity of the indole (B1671886) nitrogen. In multi-step syntheses, incomplete cyclization can lead to a mixture of partially formed ring structures, complicating purification.
Q2: What are common impurities encountered during this compound synthesis?
A2: Process-related impurities are a primary concern. These can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation or incomplete cyclization), and reagents that are carried through the synthetic steps. Without a specific, published synthetic route, predicting the exact nature of all impurities is challenging. However, based on the synthesis of analogous structures, potential impurities could include N-oxides, products of incomplete ring closure, and diastereomers if chiral centers are introduced non-stereoselectively.
Q3: What purification methods are most effective for obtaining high-purity this compound?
A3: Due to the structural complexity and potential for closely related impurities, multi-step purification protocols are often necessary. A combination of techniques is typically employed, starting with extraction and followed by column chromatography.
-
Silica (B1680970) Gel Chromatography: This is a fundamental technique for separating this compound from less polar and more polar impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), reverse-phase preparative HPLC is often the method of choice. This technique is particularly useful for separating structurally similar impurities from the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Tetracyclic Core | Inefficient cyclization reaction. | - Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst (if applicable). Lewis acids or Brønsted acids can sometimes promote cyclization. - Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Test a range of aprotic and protic solvents. - Protecting Groups: Consider the use of protecting groups for the indole nitrogen to direct the desired reactivity. |
| Presence of Multiple Spots on TLC After Cyclization | Incomplete reaction or formation of side products. | - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely to determine the optimal reaction time and prevent the formation of degradation products. - Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity before proceeding to the next step. |
| Difficulty in Removing a Persistent Impurity by Silica Gel Chromatography | The impurity has a similar polarity to this compound. | - Alternative Stationary Phases: Consider using different types of silica (e.g., diol-bonded or cyano-bonded) or alumina (B75360) for chromatography. - Solvent System Optimization: Experiment with different solvent mixtures to improve separation. Adding a small amount of a third solvent (e.g., triethylamine (B128534) for basic compounds) can sometimes improve peak shape and resolution. - Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful purification technique for removing small amounts of impurities. |
| Poor Peak Shape in Preparative HPLC | Overloading of the column, inappropriate mobile phase pH, or secondary interactions with the stationary phase. | - Reduce Sample Load: Inject a smaller amount of the crude product onto the column. - Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound. Buffer the mobile phase to a pH where the analyte is in a single ionic form. - Use Ion-Pairing Reagents: For basic compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid) to the mobile phase can improve peak symmetry. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a general workflow for the purification of a structurally related indole alkaloid is presented below. This can be adapted as a starting point for the purification of this compound.
General Protocol for Purification by Silica Gel Chromatography:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
Visualizations
References
Navigating Deriglidole Instability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming challenges associated with the stability of Deriglidole in experimental buffers. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. What is happening and how can I fix it?
A1: This is a common issue related to this compound's solubility. This compound is readily soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the this compound may crash out of solution.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. Storing at -20°C is recommended for stability.
-
Control Final DMSO Concentration: When preparing your working solution, ensure the final concentration of DMSO in your experimental buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always verify the tolerance of your specific cell line or assay to DMSO.
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your experimental buffer, ensuring it is well-mixed, before adding it to the final volume.
-
pH Adjustment: The stability of compounds with an imidazoline (B1206853) ring can be pH-dependent. While specific data for this compound is limited, related compounds are often more stable in slightly acidic to neutral pH. Consider preparing your buffer in the pH range of 6.0-7.4.
-
Sonication: After dilution, briefly sonicate the solution to aid in dissolving any microscopic precipitates.
Q2: I am observing a decrease in the activity of this compound in my multi-day in vitro experiment. What could be the cause?
A2: Loss of activity over time suggests degradation of this compound in your experimental buffer. As a 2-substituted imidazoline, this compound is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.
Troubleshooting Steps:
-
Prepare Fresh Solutions: For long-term experiments, it is crucial to prepare fresh working solutions of this compound daily from a frozen DMSO stock.
-
Optimize Temperature: If your experimental setup allows, conduct your experiments at a lower temperature to reduce the rate of hydrolysis.
-
pH Monitoring: Monitor the pH of your experimental buffer throughout the experiment, as changes in pH can affect the stability of this compound.
-
Buffer Selection: While specific buffer effects on this compound are not extensively documented, be mindful of potential interactions. If you continue to see degradation, consider testing alternative buffer systems.
Q3: How should I prepare and store my this compound stock solution?
A3: Proper preparation and storage are critical for maintaining the integrity of your this compound.
Protocol for Stock Solution Preparation:
-
Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare your stock solution.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective α2-adrenoceptor antagonist.[1] Its primary mechanism of action is to block the α2-adrenergic receptors, thereby inhibiting the signaling cascade typically initiated by the binding of agonists like norepinephrine.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Stock Solution) | -20°C | To minimize degradation over long-term storage. |
| Solvent for Stock Solution | 100% DMSO | Ensures complete dissolution and stability. |
| Working Buffer pH | 6.0 - 7.4 | Imidazoline compounds are generally more stable in a slightly acidic to neutral pH range, minimizing hydrolysis. |
| Working Solution Storage | Prepare fresh daily | Due to the potential for hydrolysis in aqueous buffers, fresh preparation is recommended for optimal activity. |
Experimental Protocols
General Protocol for Preparing a this compound Working Solution:
-
Thaw Stock Solution: Remove one aliquot of your frozen this compound stock solution (in DMSO) from -20°C and allow it to thaw completely at room temperature.
-
Vortex: Briefly vortex the stock solution to ensure it is homogenous.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve your desired final concentration in the experimental buffer. Ensure the final DMSO concentration remains within the limits tolerated by your experimental system (typically ≤1%).
-
Dilution: Add the calculated volume of the this compound stock solution to your experimental buffer.
-
Mix Thoroughly: Immediately vortex or sonicate the working solution to ensure complete dissolution and prevent precipitation.
-
Use Promptly: Use the freshly prepared working solution in your experiment without delay.
Visualizing the Mechanism of Action
Signaling Pathway of α2-Adrenoceptor Antagonism by this compound
The following diagram illustrates the signaling pathway affected by this compound. As an antagonist, this compound blocks the α2-adrenoceptor, thereby preventing the downstream effects of agonist binding, which include the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: this compound blocks the α2-adrenoceptor signaling pathway.
Experimental Workflow for Assessing this compound Stability
This workflow outlines a general procedure for testing the stability of this compound in a specific experimental buffer.
Caption: Workflow for determining this compound stability over time.
References
mitigating off-target effects in Deriglidole studies
Technical Support Center: Deriglidole Studies
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects during their experiments with this compound.
Fictional Drug Context
For the purposes of this guide, "this compound" is presented as a selective agonist for the novel G-protein coupled receptor (GPCR), "Therapeutic Receptor-X" (TR-X), which is under investigation for its neuroprotective properties. A primary challenge in the development of this compound is its off-target binding to the α2A-adrenergic receptor (α2A-AR), a related GPCR that can lead to undesirable cardiovascular effects. This guide provides detailed methodologies and troubleshooting advice to help isolate and study the on-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-target receptors for this compound?
A1: this compound is a high-affinity agonist for the Therapeutic Receptor-X (TR-X). However, it also exhibits binding to the α2A-adrenergic receptor (α2A-AR), which is considered its primary off-target liability. Understanding the selectivity profile is crucial for designing experiments that minimize confounding effects.[1][2]
Q2: How can I minimize off-target effects in my cell-based assays?
A2: Minimizing off-target effects in vitro can be achieved by carefully selecting the dose of this compound.[3][4] It is recommended to use the lowest concentration that elicits a robust response at the target receptor, TR-X, while having minimal effect on the α2A-AR.[4] Utilizing cell lines that do not endogenously express α2A-AR or using siRNA to knock down its expression can also be effective strategies.[4]
Q3: What are the potential in vivo consequences of α2A-AR activation by this compound?
A3: Activation of α2A-AR in vivo can lead to a range of cardiovascular effects, including transient hypertension, bradycardia, and sedation. These effects can confound the interpretation of data related to the neuroprotective actions of this compound. Therefore, it is essential to monitor cardiovascular parameters in animal studies.[5][6]
Q4: Are there any specific antagonists that can be used to block the off-target effects of this compound?
A4: Yes, selective α2A-AR antagonists, such as yohimbine (B192690) or rauwolscine, can be co-administered with this compound in both in vitro and in vivo experiments to block its off-target effects. This allows for the specific investigation of TR-X mediated signaling.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound research.
Problem 1: Inconsistent results in cell-based functional assays.
-
Possible Cause: Off-target effects through α2A-AR activation are interfering with the TR-X signaling pathway under investigation.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression levels of both TR-X and α2A-AR in your cell line using qPCR or western blotting.
-
Dose-Response Curve: Generate a full dose-response curve for this compound to determine the EC50 for both TR-X and α2A-AR activation.[7]
-
Use a Selective Antagonist: Repeat the experiment in the presence of a selective α2A-AR antagonist to isolate the TR-X mediated response.
-
Lower this compound Concentration: If possible, use a concentration of this compound that is at or below the EC50 for TR-X but well below the EC50 for α2A-AR.[4]
-
Problem 2: Unexpected cardiovascular side effects observed in animal models (e.g., changes in blood pressure or heart rate).
-
Possible Cause: this compound is activating α2A-AR in vivo, leading to cardiovascular changes that are independent of its therapeutic target.[5]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate in a control group of animals receiving a selective α2A-AR antagonist prior to this compound administration.
-
Dose Escalation Study: Conduct a dose escalation study to identify a therapeutic window where neuroprotective effects are observed without significant cardiovascular side effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentration of this compound with the observed on-target and off-target effects to better understand the exposure-response relationship.
-
Data Presentation
Table 1: Binding Affinity and Functional Potency of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| TR-X (On-Target) | 5.2 | 15.8 |
| α2A-AR (Off-Target) | 150.6 | 450.2 |
This table summarizes the binding and functional characteristics of this compound at its on-target and off-target receptors.
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Assay Type | Recommended this compound Concentration | Rationale |
| TR-X Functional Assay | 1 - 50 nM | Maximizes on-target activation while minimizing off-target effects. |
| α2A-AR Counter-Screen | 100 - 1000 nM | Sufficient to detect off-target activity. |
| Selectivity Profiling | 0.1 - 10,000 nM | To generate full dose-response curves for both receptors. |
This table provides guidance on appropriate concentration ranges to differentiate on- and off-target effects.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound for both TR-X and α2A-AR.
-
Cell Membrane Preparation: Prepare cell membranes from cell lines overexpressing either TR-X or α2A-AR.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: Use a known high-affinity radioligand for each receptor (e.g., [3H]-agonist for TR-X and [3H]-yohimbine for α2A-AR).
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Incubate for 60 minutes at room temperature.
-
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for each receptor and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Functional Assay for Gs/Gi Signaling
This protocol measures the functional activity of this compound at TR-X (assuming Gs-coupled) and α2A-AR (Gi-coupled).
-
Cell Culture: Plate cells expressing either TR-X or α2A-AR in a 96-well plate and grow to confluence.
-
Assay Medium: Starve the cells in serum-free medium for 2 hours prior to the assay.
-
Compound Treatment:
-
For α2A-AR (Gi-coupled), pre-treat cells with 10 µM forskolin (B1673556) to stimulate cAMP production.
-
Add increasing concentrations of this compound to the wells.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC50 for both stimulation (TR-X) and inhibition (α2A-AR) of cAMP production.
Visualizations
Signaling Pathways
Caption: On- and off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's receptor selectivity.
Troubleshooting Logic
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. youtube.com [youtube.com]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Deriglidole precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deriglidole. The following information is designed to address common issues related to stock solution precipitation and to provide guidance on proper handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peripheral adrenoceptor antagonist with a high affinity for α2-adrenoceptors.[1] As an antagonist, it blocks the α2-adrenergic receptor, which is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein.[2] Normally, the activation of this receptor by agonists like norepinephrine (B1679862) or epinephrine (B1671497) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this downstream signaling cascade.
Q2: What is the recommended solvent for preparing a this compound stock solution?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][4] It is advisable to use a high-purity, anhydrous grade of DMSO to prepare stock solutions.
Q3: How should this compound be stored, both as a powder and in a stock solution?
The solid form of this compound should be stored at -20°C.[1][3][4] For long-term stability, it is recommended to aliquot DMSO stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My this compound stock solution has a precipitate. Can I still use it?
It is not recommended to use a stock solution with a visible precipitate. The presence of solid material indicates that the actual concentration of the supernatant is lower than intended, which will lead to inaccurate and irreproducible experimental results. It is best to try and redissolve the precipitate or prepare a fresh stock solution.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in stock or working solutions can be a significant issue. This guide provides a systematic approach to troubleshoot and prevent this problem.
Issue 1: Precipitation during initial dissolution of this compound in DMSO.
| Potential Cause | Observation | Recommended Solution |
| Incomplete Dissolution | Solid particles are visible in the solution after adding the solvent. | 1. Vortexing: Vortex the solution for 1-2 minutes. 2. Gentle Warming: If particles persist, warm the solution to 37°C for 5-10 minutes. 3. Sonication: Use a sonication bath for 5-10 minutes to aid dissolution. |
| Concentration Exceeds Solubility | The solution becomes cloudy or forms a precipitate as more this compound is added. | 1. Lower Concentration: Prepare the stock solution at a lower concentration. It is often better to have a stable, lower concentration stock than an unreliable, supersaturated one. 2. Verify Calculations: Double-check calculations for the mass of this compound and the volume of DMSO. |
| Poor Solvent Quality | The compound fails to dissolve completely even at a moderate concentration. | 1. Use Anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds. Use fresh, high-purity, anhydrous DMSO. 2. Proper Storage of DMSO: Store DMSO in small, tightly sealed aliquots to prevent moisture absorption. |
Issue 2: Precipitation of this compound stock solution after storage or freeze-thaw cycles.
| Potential Cause | Observation | Recommended Solution |
| Freeze-Thaw Instability | A precipitate is observed in the stock solution after thawing. | 1. Aliquot Stock Solution: Prepare single-use aliquots to minimize the number of freeze-thaw cycles. 2. Redissolve Precipitate: If precipitation occurs after thawing, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound before use. Visually confirm that the precipitate has fully dissolved. |
| Low Temperature Storage | A precipitate forms when the stock solution is stored at 4°C or -20°C. | 1. Optimal Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid storing DMSO solutions at 4°C as this can promote freezing and precipitation. 2. Room Temperature Equilibration: Before use, allow the frozen aliquot to fully thaw and equilibrate to room temperature. |
Issue 3: Precipitation upon dilution of this compound stock solution into an aqueous medium (e.g., cell culture media, PBS).
| Potential Cause | Observation | Recommended Solution |
| Poor Aqueous Solubility | A precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer. This is often referred to as "crashing out." | 1. Lower Final Concentration: Decrease the final working concentration of this compound in the aqueous medium. 2. Stepwise Dilution: Perform an intermediate dilution of the high-concentration DMSO stock into your aqueous buffer before making the final dilution. 3. Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (up to 0.5%, but ideally below 0.1% for cell-based assays) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. 4. Pre-warm the Aqueous Medium: Ensure your aqueous medium is at room temperature or 37°C before adding the this compound stock solution, as solubility often increases with temperature. |
Data Presentation
This compound Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃ | [1] |
| Molecular Weight | 255.36 g/mol | [1] |
| Predicted pKa | 10.17 ± 0.40 | [1][4] |
| Solubility in DMSO | Soluble | [1][3][4] |
| Solubility in Water | Data not readily available | |
| Solubility in Ethanol | Data not readily available | |
| Storage Temperature | -20°C | [1][3][4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 255.36 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 0.001 L * 255.36 g/mol = 2.55 mg
-
-
Weigh the Compound: Carefully weigh approximately 2.55 mg of this compound on an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no solid particles. If necessary, gently warm the tube to 37°C for 5-10 minutes and vortex again, or sonicate for 5-10 minutes.
-
Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the α2-adrenergic receptor signaling pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Deriglidole Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Deriglidole in radioligand binding assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a pharmacological agent that acts as a ligand for imidazoline (B1206853) receptors. There are multiple subtypes of imidazoline receptors, with I1 and I2 being the most studied. These receptors are involved in various physiological processes, including the regulation of blood pressure.
Q2: Which radiolabel is typically used for this compound in binding assays?
Q3: What are the expected binding affinity values for this compound?
Publicly available, specific binding affinity data (Kᵢ, Kₐ, IC₅₀) for this compound is limited. However, data from analogous imidazoline receptor ligands can provide an expected range. The binding affinity is a critical parameter determined through saturation and competition binding assays.
Q4: How can I determine the receptor density (Bₘₐₓ) for this compound binding sites?
The maximal number of binding sites (Bₘₐₓ) can be determined through saturation binding experiments.[1] This involves incubating the receptor preparation with increasing concentrations of radiolabeled this compound until saturation is reached. The Bₘₐₓ value is then calculated from the specific binding data.
Troubleshooting Guide
Issue 1: High Non-Specific Binding
High non-specific binding can obscure the specific signal and lead to inaccurate results. Ideally, non-specific binding should be less than 50% of the total binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration too high | Use a lower concentration of the radioligand, ideally at or below its Kₐ value. |
| Hydrophobic interactions | Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding to plasticware and filters. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can also be beneficial. |
| Insufficient washing | Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Inappropriate filter type | Ensure the use of appropriate glass fiber filters that efficiently trap the cell membranes while minimizing radioligand adherence. |
Issue 2: Low or No Specific Binding
This issue can arise from various factors related to the reagents or the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Low receptor expression | Confirm the presence and activity of the imidazoline receptors in your tissue or cell preparation. Consider using a positive control ligand known to bind to these receptors. |
| Degraded radioligand | Check the age and storage conditions of your radioligand. Radiochemicals can degrade over time, leading to a loss of binding activity. |
| Incorrect assay conditions | Optimize incubation time and temperature. Ensure the pH and ionic strength of the assay buffer are appropriate for imidazoline receptor binding. |
| Inactive receptor preparation | Ensure that the membrane preparation protocol effectively isolates receptors in their active conformation. Avoid repeated freeze-thaw cycles. |
Issue 3: High Variability Between Replicates
Inconsistent results can make data interpretation difficult and unreliable.
| Potential Cause | Troubleshooting Steps |
| Pipetting errors | Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions. |
| Incomplete mixing | Gently agitate the assay plate during incubation to ensure a homogenous reaction mixture. |
| Inconsistent washing | Standardize the washing procedure for all wells to ensure uniform removal of unbound radioligand. |
| Filter drying issues | Ensure filters are completely dry before adding scintillation fluid, as residual moisture can quench the signal. |
Quantitative Data for Imidazoline Receptor Ligands
Due to the limited availability of specific binding data for this compound, the following table presents the inhibition constants (Kᵢ) for various representative imidazoline ligands at I₁ imidazoline receptors and α₂-adrenergic receptors, providing a comparative context for expected affinities.
| Ligand | I₁ Kᵢ (nM) | α₂ Kᵢ (nM) | Selectivity (α₂/I₁) |
| Moxonidine | 3.3 | 330 | 100 |
| Rilmenidine | 2.5 | 180 | 72 |
| Clonidine | 4.1 | 1.5 | 0.37 |
| Guanfacine | >10,000 | 2.0 | <0.0002 |
| Guanabenz | >10,000 | 2.6 | <0.00026 |
| α-Methylnorepinephrine | >10,000 | 1.0 | <0.0001 |
| Idazoxan | 1.7 | 8.1 | 4.8 |
| Efaroxan | 1.1 | 12 | 11 |
Data adapted from a study on bovine rostral ventrolateral medulla membranes.[2]
Experimental Protocols
Membrane Preparation from Cell Culture
This protocol describes the preparation of cell membranes expressing imidazoline receptors.
-
Cell Lysis: Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This protocol is for determining the Kₐ and Bₘₐₓ of [³H]-Deriglidole.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Reagent Addition:
-
Total Binding: Add increasing concentrations of [³H]-Deriglidole to the wells containing the membrane preparation (e.g., 50-100 µg protein) in assay buffer.
-
Non-Specific Binding (NSB): Add the same increasing concentrations of [³H]-Deriglidole along with a high concentration of a non-labeled competitor (e.g., 10 µM clonidine) to wells with the membrane preparation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot specific binding against the concentration of [³H]-Deriglidole and use non-linear regression to determine Kₐ and Bₘₐₓ.
Competition Radioligand Binding Assay
This protocol is for determining the Kᵢ of unlabeled this compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells.
-
Reagent Addition: To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine at its Kₐ concentration), and increasing concentrations of unlabeled this compound.
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Radioligand Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of unlabeled this compound to generate a competition curve. The IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined from this curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Visualizations
References
Technical Support Center: Optimizing Incubation Times for Deriglidole in Cell Culture
Important Notice: Following a comprehensive search of publicly available scientific literature, we have been unable to locate any specific data or established protocols regarding the use of Deriglidole in cell culture applications. Information on its mechanism of action, affected signaling pathways, and optimal incubation times is not currently available in the public domain.
Therefore, the following content is a generalized framework for optimizing the incubation time of a novel compound in cell culture, using hypothetical scenarios and established cell biology principles. This guide is intended to provide a methodological approach for researchers to develop their own protocols for a compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for determining the optimal incubation time for a new compound?
A1: For a novel compound, it is recommended to start with a broad time-course experiment. A common starting range is to test several time points, such as 6, 12, 24, 48, and 72 hours. This allows for the observation of both early and late cellular responses to the compound. The optimal time will depend on the specific biological question being addressed (e.g., signaling pathway activation, changes in gene expression, or cytotoxic effects).
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: Concentration and incubation time are often interdependent. A higher concentration of a compound may elicit a response in a shorter time frame, but it also increases the risk of off-target effects or cytotoxicity. Conversely, a lower concentration may require a longer incubation period to observe a significant effect. It is crucial to first determine the optimal concentration range through dose-response experiments before fine-tuning the incubation time.
Q3: What are the key cellular readouts to consider when optimizing incubation time?
A3: The choice of cellular readout is critical and should be directly related to the expected biological activity of the compound. Key readouts can include:
-
Cell Viability and Proliferation: Assays such as MTT, XTT, or CellTiter-Glo® can determine the cytotoxic or cytostatic effects of the compound over time.
-
Target Engagement/Pathway Activation: If the molecular target is known, you can measure downstream markers of pathway activation or inhibition (e.g., protein phosphorylation via Western blot or ELISA, or reporter gene assays).
-
Gene Expression: Quantitative PCR (qPCR) or RNA-sequencing can reveal changes in the expression of target genes at different time points.
-
Phenotypic Changes: Microscopic analysis of cell morphology, migration, or differentiation can provide valuable insights into the compound's effect over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at any incubation time. | The compound may be inactive in the chosen cell line. The concentration range may be too low. The chosen readout may not be appropriate. | Test the compound in a different, potentially more sensitive, cell line. Perform a wider dose-response experiment with higher concentrations. Select an alternative, more direct readout for the compound's suspected activity. |
| High levels of cell death even at early time points. | The compound is highly cytotoxic at the tested concentrations. The solvent (e.g., DMSO) concentration is too high. | Perform a dose-response experiment starting from much lower concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). |
| Inconsistent results between replicate experiments. | Variability in cell seeding density. Inconsistent timing of compound addition or assay measurement. Passage number of cells is too high, leading to altered cellular responses. | Ensure precise and consistent cell counting and seeding. Standardize all experimental timings. Use cells within a consistent and low passage number range. |
| Effect is observed at an early time point but diminishes over time. | The compound may be unstable in culture medium. The cellular response may be transient. The cells may be developing resistance or adapting to the compound. | Replenish the medium with fresh compound at regular intervals. Perform a more detailed time-course experiment with earlier and more frequent time points. Investigate potential mechanisms of cellular adaptation. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay
This protocol provides a general method for assessing the effect of a new compound on cell viability over time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours). Use a separate plate for each time point.
-
Viability Assay: At the end of each incubation period, add the MTT reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for formazan (B1609692) crystal formation.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control for each time point to determine the percentage of cell viability. Plot cell viability against incubation time for each concentration.
Data Presentation: Hypothetical Time-Course Viability Data
| Incubation Time (Hours) | Vehicle Control (% Viability) | This compound (1 µM) (% Viability) | This compound (10 µM) (% Viability) | This compound (100 µM) (% Viability) |
| 6 | 100 ± 4.5 | 98 ± 5.1 | 95 ± 4.8 | 85 ± 6.2 |
| 12 | 100 ± 3.9 | 95 ± 4.2 | 88 ± 5.5 | 70 ± 7.1 |
| 24 | 100 ± 5.2 | 90 ± 4.7 | 75 ± 6.3 | 50 ± 8.4 |
| 48 | 100 ± 4.8 | 82 ± 5.8 | 55 ± 7.1 | 30 ± 6.9 |
| 72 | 100 ± 5.5 | 75 ± 6.1 | 40 ± 8.2 | 15 ± 5.3 |
Visualizations
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing compound incubation time in cell culture.
Hypothetical Signaling Pathway Affected by this compound
As the signaling pathway for this compound is unknown, the following is a generic representation of a signaling cascade that could be used as a template for diagramming the actual pathway once it is identified.
Caption: A generic signaling pathway potentially modulated by a novel compound.
Technical Support Center: Troubleshooting Deriglidole-Induced Hypotension in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension induced by Deriglidole in animal models. All recommendations are based on established principles of cardiovascular physiology and pharmacology in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced hypotension?
A1: While specific data on this compound is proprietary, its primary mechanism of action is understood to be potent vasodilation. This leads to a decrease in systemic vascular resistance, which is a key determinant of blood pressure, resulting in hypotension. The vasodilatory effect may be mediated through various signaling pathways, such as the release of nitric oxide or interference with calcium channels in vascular smooth muscle cells.
Q2: Is hypotension an expected side effect of this compound in animal studies?
A2: Yes, given its mechanism as a vasodilator, a dose-dependent reduction in blood pressure is an expected pharmacological effect of this compound. The extent of hypotension can vary depending on the animal species, dose, route of administration, and the anesthetic regimen used.
Q3: What are the critical blood pressure thresholds to be aware of in anesthetized animals?
A3: In many small animal models, a mean arterial pressure (MAP) below 60 mmHg is considered a state of hypotension that can compromise organ perfusion.[1] Prolonged periods below this threshold can lead to tissue hypoxia and potential organ damage. For geriatric or compromised animals, a more aggressive approach to managing hypotension is often warranted due to their limited physiological reserve.[1]
Q4: What immediate steps should be taken if severe hypotension is observed?
A4: If a significant drop in blood pressure occurs post-administration, the first step is to ensure the animal's physiological stability. This includes verifying the depth of anesthesia, as some anesthetics can exacerbate hypotension, and ensuring adequate fluid balance.[1][2] If hypotension persists, pharmacological intervention may be necessary.
Troubleshooting Guide: this compound-Induced Hypotension
Issue: Significant drop in blood pressure immediately following this compound administration.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Direct Pharmacological Effect (Vasodilation) | Dose Adjustment: Conduct a dose-response study to identify the optimal therapeutic window with manageable cardiovascular effects. Consider lowering the initial dose. | Administer ascending doses of this compound to different cohorts of animals while continuously monitoring blood pressure to establish a dose-response curve. |
| Fluid Resuscitation: Administer an intravenous bolus of an isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution) to increase intravascular volume. A typical starting dose in rats is 10-20 mL/kg over 15 minutes.[3] | Cannulate a suitable vein (e.g., jugular or femoral) for intravenous administration. Infuse the crystalloid solution at a controlled rate while monitoring blood pressure and heart rate. | |
| Vasopressor Support: If hypotension is severe and unresponsive to fluids, consider the use of a vasopressor agent. Phenylephrine (B352888) (an α1-adrenergic agonist) or dopamine (B1211576) can be used to increase systemic vascular resistance.[3][4] | Prepare a dilute solution of the vasopressor. Administer as a bolus (e.g., phenylephrine 5-10 µg/kg) or a constant rate infusion, titrating the dose to achieve the target blood pressure. | |
| Interaction with Anesthetics | Anesthetic Adjustment: High concentrations of inhalant anesthetics like isoflurane (B1672236) can cause vasodilation and decrease cardiac output, exacerbating hypotension.[1][5] Reduce the concentration of the inhalant anesthetic to the minimum required to maintain an adequate plane of anesthesia. | Monitor the depth of anesthesia using physiological reflexes (e.g., pedal withdrawal reflex). Gradually decrease the anesthetic concentration while observing for any improvement in blood pressure. |
| Hypovolemia | Pre-Hydration: Ensure animals are adequately hydrated before this compound administration, especially if they have been fasted. | Provide access to water up to a few hours before the experiment or administer a subcutaneous bolus of sterile saline to ensure euhydration. |
Hypothetical Dose-Response Data for this compound in Rats
| This compound Dose (mg/kg, IV) | Mean Arterial Pressure (mmHg) Drop (Peak Effect) | Heart Rate (bpm) Change (Peak Effect) |
| 1 | -15 ± 3 | +25 ± 5 |
| 3 | -35 ± 5 | +60 ± 8 |
| 10 | -60 ± 8 | +110 ± 12 |
| 30 | -85 ± 10 | +180 ± 15 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in a Rodent Model
-
Anesthesia: Anesthetize the animal using an appropriate and stable anesthetic regimen (e.g., isoflurane inhalation or injectable anesthetics like ketamine/xylazine). The depth of anesthesia should be consistently monitored.
-
Catheterization: Surgically implant a catheter into the carotid or femoral artery. This will allow for direct and continuous measurement of arterial blood pressure.
-
Transducer Connection: Connect the arterial catheter to a pressure transducer, which is then linked to a data acquisition system to record blood pressure and heart rate.
-
Drug Administration: Cannulate a jugular or femoral vein for the intravenous administration of this compound and any necessary supportive fluids or vasopressors.
-
Baseline Measurement: Allow the animal to stabilize after surgery and record a stable baseline blood pressure and heart rate for at least 30 minutes before drug administration.
-
Data Collection: Continuously record hemodynamic parameters before, during, and for a sufficient period after this compound administration to capture the full pharmacodynamic effect.
Visualizations
Caption: Mechanism of this compound-induced hypotension.
Caption: Troubleshooting workflow for managing hypotension.
References
Navigating the Purification of Synthesized Deriglidole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the purity of synthesized Deriglidole. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for compounds structurally related to this compound?
A1: Based on the structural components of this compound, which includes a pyrrolo[3,2,1-hi]indole and an imidazole (B134444) moiety, the most common and effective purification techniques are recrystallization and column chromatography.[1][2] Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the target compound.[3] Column chromatography, particularly using silica (B1680970) gel, is highly effective for separating complex mixtures and isolating the desired product with high purity.[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A general approach involves testing a range of solvents with varying polarities. For imidazole-containing compounds, solvents like acetonitrile (B52724) or ethanol/water mixtures can be effective.[1] Small-scale solubility tests are crucial to identify the optimal solvent or solvent system before proceeding with the bulk purification.
Q3: I am observing "oiling out" during the recrystallization of my this compound sample. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is too concentrated or cools too quickly. To remedy this, try reheating the solution and adding a small amount of additional solvent to reduce saturation. Subsequently, allow the solution to cool down more slowly to encourage the formation of a crystal lattice.[1]
Q4: What type of column chromatography is suitable for purifying this compound?
A4: For pyrroloindoline derivatives, which are structurally similar to a core part of this compound, flash chromatography using a silica gel stationary phase is a common and effective method.[2] The choice of the mobile phase (eluent) is critical and typically involves a gradient of solvents, such as a mixture of hexanes and ethyl acetate, to effectively separate the target compound from its impurities.[2]
Q5: How can I monitor the purity of this compound during the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds like this compound. For pyrroloindole derivatives, HPLC methods often utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with additives like trifluoroacetic acid.[2][4] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side products from the synthesis of the pyrroloindole core. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants). Use analytical techniques like HPLC and Mass Spectrometry to identify the major impurities and trace their origin.[5] |
| Multiple Spots on TLC After Column Chromatography | Co-elution of impurities with this compound. | Adjust the polarity of the mobile phase. A shallower gradient or an isocratic elution with an optimized solvent mixture can improve separation. Consider using a different stationary phase if silica gel is not providing adequate resolution. |
| Poor Crystal Formation During Recrystallization | The solution is not sufficiently saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Ensure a slow cooling process. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[1] |
| Presence of Colored Impurities | Formation of degradation products or residual starting materials. | Consider a pre-purification step, such as washing the crude product with a suitable solvent to remove highly polar or non-polar impurities. For stubborn colored impurities, treatment with activated carbon during the recrystallization process may be effective. |
Experimental Protocols
General Recrystallization Protocol for Imidazole-Containing Compounds
This is a general procedure and should be optimized for this compound.
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, acetonitrile, ethyl acetate, and mixtures with water) to find a suitable system where this compound is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Flash Column Chromatography Protocol for Pyrroloindoline Derivatives
This protocol can be adapted for the purification of this compound.
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Start with a non-polar mobile phase (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined empirically, often guided by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Optimization of HPLC-MS/MS for Deriglidole Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the detection and quantification of Deriglidole.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC-MS/MS parameters for this compound analysis?
A1: For initial method development, a reversed-phase HPLC separation coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is recommended.[1][2] The mobile phase typically consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).[3]
Q2: How can I prepare a this compound sample from a biological matrix like plasma?
A2: Sample preparation is crucial to remove interferences and prevent contamination of the HPLC-MS/MS system.[4][5] Common techniques for plasma samples include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2][3][6] For a streamlined process, a simple protein precipitation with a solvent like acetonitrile or methanol (B129727) can be effective for initial analyses.[3]
Q3: What are the expected MRM transitions for this compound?
A3: To determine the MRM transitions for this compound, the compound is typically infused directly into the mass spectrometer to identify the precursor ion (the protonated molecule, [M+H]⁺) and its most abundant and stable product ions after collision-induced dissociation (CID).[7] The transition from the precursor ion to a specific product ion is then used for quantification.
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, several aspects of the method can be optimized. This includes refining the sample preparation to concentrate the analyte, optimizing the ESI source parameters (e.g., capillary voltage, gas flow, and temperature), and fine-tuning the chromatographic conditions to achieve sharper peaks.[8] Utilizing a microflow LC system can also significantly boost sensitivity.[8]
Troubleshooting Guide
Chromatography Issues
Q: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
A: Poor peak shape can arise from several factors. Here are some common causes and their remedies:
-
Column Contamination: The column may be contaminated with residual matrix components.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[9]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.
-
Solution: Adjust the pH of the aqueous mobile phase. For basic compounds like this compound, a lower pH (e.g., using formic acid) is generally recommended to ensure it is in its protonated form.[4]
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the composition of the injection solvent is as close as possible to the initial mobile phase conditions.[9]
-
Q: The retention time for this compound is shifting between injections. What should I do?
A: Retention time shifts can indicate instability in the HPLC system.
-
Insufficient Column Equilibration: The column may not be fully equilibrated between gradient runs.
-
Solution: Increase the column re-equilibration time at the end of each run to ensure the column returns to the initial conditions.[4]
-
-
Pump Performance Issues: Inconsistent solvent delivery from the HPLC pump can lead to fluctuating retention times.
-
Solution: Check the pump for leaks and ensure proper solvent degassing.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention time.
Mass Spectrometry Issues
Q: I am experiencing a low signal or no signal for this compound. What are the potential causes?
A: A weak or absent signal can be due to issues with the mass spectrometer or the ionization process.
-
Incorrect MS Parameters: The settings for the ion source or the MRM transitions may not be optimal.
-
Solution: Infuse a this compound standard solution directly into the mass spectrometer to optimize the ESI source parameters and confirm the MRM transitions.
-
-
Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity.
-
Solution: Clean the ion source components, such as the capillary and the skimmer, according to the manufacturer's instructions.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1]
-
Solution: Improve the sample clean-up procedure (e.g., by using SPE) or adjust the chromatography to separate this compound from the interfering compounds.[11]
-
Q: I am observing high background noise in my chromatograms. How can I reduce it?
A: High background noise can interfere with the detection of low-level analytes.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to high background.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.
-
-
System Contamination: The HPLC system, including tubing and fittings, may be contaminated.
-
Solution: Flush the entire system with an appropriate cleaning solution.
-
-
Carryover: Residual analyte from a previous high-concentration sample can appear in subsequent runs.[12][13]
-
Solution: Optimize the autosampler wash procedure by using a strong wash solvent. Inject blank samples after high-concentration samples to check for carryover.[13]
-
Experimental Protocols
Hypothetical Optimized HPLC-MS/MS Method for this compound
This protocol describes a hypothetical optimized method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (Re-equilibration)
-
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 4000 V[1]
-
Drying Gas Temperature: 300°C[1]
-
Drying Gas Flow: 11 L/min[1]
-
Nebulizer Pressure: 15 psi[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 213.3 | 110.1 | 25 |
| Internal Standard | (Varies) | (Varies) | (Varies) |
Table 2: Hypothetical Chromatographic Parameters
| Parameter | Value |
| Retention Time | ~2.8 min |
| Peak Width | ~0.15 min |
| Tailing Factor | 1.1 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common HPLC-MS/MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Optimization of microflow LC-MS/MS and its utility in quantitative discovery bioanalysis. | Semantic Scholar [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Deriglidole Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of Deriglidole formulations.
Troubleshooting Guide: Addressing Thermal Instability in this compound Formulations
This guide is designed to help you identify and resolve specific issues you may encounter during the development and handling of this compound formulations.
Issue 1: Discoloration of the Formulation upon Storage at Elevated Temperatures.
-
Question: My this compound formulation (solution or solid) is turning yellow/brown after being stored under accelerated stability conditions (e.g., 40°C/75% RH). What is the likely cause and how can I prevent this?
-
Answer:
-
Potential Cause: Discoloration is often an indicator of chemical degradation. The indole (B1671886) moiety in this compound is susceptible to oxidation, which can lead to the formation of colored degradants, especially when exposed to heat, light, and oxygen.
-
Troubleshooting Steps:
-
Step 1: Characterize the Degradation. Perform a forced degradation study to identify the degradation products. Expose the this compound drug substance and formulation to thermal, photolytic, oxidative, and hydrolytic stress conditions as per ICH Q1A(R2) guidelines.[1][2][3] Use a stability-indicating HPLC method to separate and quantify the degradants.[4]
-
Step 2: Mitigate Oxidation.
-
Incorporate Antioxidants: Add antioxidants to your formulation. Common choices for pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT). Start with a screening study to evaluate the compatibility and effectiveness of different antioxidants at various concentrations.
-
Use Chelating Agents: Traces of metal ions can catalyze oxidation. Including a chelating agent like edetate disodium (B8443419) (EDTA) can help stabilize the formulation.
-
Control Headspace Oxygen: For liquid formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Step 3: Optimize pH. For liquid formulations, the stability of this compound may be pH-dependent. Conduct a pH-stability profile to determine the pH at which the drug is most stable. Use appropriate buffers (e.g., citrate, phosphate (B84403), acetate) to maintain the optimal pH.[5][6]
-
Step 4: Protect from Light. Store the formulation in light-resistant packaging, such as amber vials or bottles, to prevent photo-degradation which can be exacerbated by heat.[7]
-
-
Issue 2: Emergence of Unknown Peaks in HPLC Chromatogram After Thermal Stress.
-
Question: After subjecting my this compound formulation to thermal stress, I am observing new peaks in my HPLC analysis, indicating the formation of degradation products. How do I identify these and prevent their formation?
-
Answer:
-
Potential Cause: The appearance of new peaks confirms the chemical degradation of this compound. The imidazoline (B1206853) ring in this compound can be susceptible to hydrolysis, particularly at non-optimal pH values, leading to ring-opening.[8]
-
Troubleshooting Steps:
-
Step 1: Identify Degradation Products. Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[9][10] This will help in proposing a degradation pathway.
-
Step 2: Excipient Compatibility Study. One or more of the excipients in your formulation could be reacting with this compound at elevated temperatures. Conduct a systematic compatibility study by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions. Analyze for the appearance of degradants.
-
Step 3: Reformulation with Stable Excipients. If an incompatibility is identified, replace the problematic excipient with a more suitable alternative.
-
Step 4: Moisture Control. For solid formulations, moisture can accelerate degradation. Ensure that hygroscopic excipients are avoided if possible, and that the formulation is manufactured and stored in a low-humidity environment. Consider including a desiccant in the packaging.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical moieties in this compound that are susceptible to thermal degradation?
A1: this compound has two primary heterocyclic structures that may be susceptible to degradation: the indole ring system and the imidazoline ring. The indole nucleus can be prone to oxidation, while the imidazoline ring can be susceptible to hydrolysis.[8][11] Understanding the stability of these individual components can help in designing more robust formulations.
Q2: What are the recommended starting points for excipients to enhance the thermal stability of a this compound formulation?
A2: A systematic approach to excipient selection is crucial.[12][13]
-
For liquid formulations: Start by identifying a buffer system that maintains a pH of optimal stability. Screen for suitable antioxidants (e.g., ascorbic acid, sodium metabisulfite) and chelating agents (e.g., EDTA).
-
For solid formulations: Focus on controlling moisture content by using excipients with low hygroscopicity. Consider incorporating stabilizers like polyols (e.g., mannitol, sorbitol) which can help to form a stable amorphous solid dispersion.[12]
Q3: What analytical techniques are essential for evaluating the thermal stability of this compound formulations?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with a validated stability-indicating method is essential for separating and quantifying this compound and its degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[4][9]
-
Differential Scanning Calorimetry (DSC) can be used to assess the physical stability of solid formulations, such as detecting changes in crystallinity or interactions between the drug and excipients.[1][14]
-
Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature and can be used to determine the thermal decomposition profile of the drug substance and formulation.[1][14]
Q4: How can I determine the shelf-life of my this compound formulation based on thermal stability data?
A4: Shelf-life determination is guided by ICH guidelines.[1][2][15]
-
Accelerated Stability Studies: Storing the formulation under stressed conditions (e.g., 40°C/75% RH) for a shorter duration (e.g., 6 months) can provide an early indication of the stability profile and help in comparing different formulations.[2][15]
-
Long-Term Stability Studies: The definitive shelf-life must be supported by long-term stability studies under the intended storage conditions (e.g., 25°C/60% RH or 5°C).[2][15] The data from these studies are used to establish a retest period or shelf-life.
Data Presentation
Table 1: Illustrative Data from a Forced Degradation Study of this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Observations |
| Thermal (80°C, 72h) | 15.2% | 3 | Significant increase in primary degradant at RRT 1.5. |
| Acid Hydrolysis (0.1N HCl, 80°C, 8h) | 25.8% | 2 | Rapid degradation, likely hydrolysis of imidazoline ring. |
| Base Hydrolysis (0.1N NaOH, 80°C, 4h) | 18.5% | 2 | Slower degradation than acid, different degradant profile. |
| Oxidative (3% H₂O₂, RT, 24h) | 35.1% | 4 | Severe degradation, discoloration observed. |
| Photolytic (ICH Q1B), solid | 5.5% | 1 | Minor degradation, yellowing of the powder. |
| Photolytic (ICH Q1B), solution | 12.3% | 2 | Significant degradation, solution turned brown. |
Table 2: Example of an Excipient Screening Study for a Liquid Formulation of this compound at 40°C for 4 Weeks.
| Formulation | Antioxidant (0.1% w/v) | Chelating Agent (0.05% w/v) | % Remaining this compound | Appearance |
| Control | None | None | 88.2% | Brown solution |
| F1 | Ascorbic Acid | None | 95.6% | Pale yellow solution |
| F2 | Sodium Metabisulfite | None | 96.1% | Colorless solution |
| F3 | None | EDTA | 92.3% | Light brown solution |
| F4 | Ascorbic Acid | EDTA | 98.5% | Colorless solution |
| F5 | Sodium Metabisulfite | EDTA | 99.1% | Colorless solution |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Materials: this compound API, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), HPLC grade solvents.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 80°C. Sample at 2, 4, 6, and 8 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 80°C. Sample at 1, 2, and 4 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature. Sample at 6, 12, and 24 hours.
-
Thermal Degradation: Store solid this compound and a solution of this compound at 80°C. Sample at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. If significant degradation is observed, analyze by LC-MS to identify the mass of the degradants.
Protocol 2: Excipient Compatibility Screening
-
Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.
-
Materials: this compound API, selected excipients (e.g., lactose, microcrystalline cellulose, HPMC, magnesium stearate, ascorbic acid, EDTA).
-
Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
-
Include control samples of this compound and each excipient stored under the same conditions.
-
Visually inspect the samples at weekly intervals for any physical changes (e.g., color change, clumping).
-
-
Analysis: At the end of the study, analyze the samples using HPLC to quantify the amount of this compound remaining and to detect any degradation products. Compare the degradation profile of the binary mixtures to that of the this compound control.
Visualizations
Caption: Troubleshooting workflow for thermal instability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netpharmalab.es [netpharmalab.es]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. α2-adrenergic receptor — TargetMol Chemicals [targetmol.com]
- 6. This compound | 122830-14-2 [chemicalbook.com]
- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [Investigations on the stability of therapeutic drugs derived from imidazole. XII. Qualitative and quantitative stability evaluation of phentolamine hydrochloride solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. selective peripheral — TargetMol Chemicals [targetmol.com]
- 13. Identification of degradation products of indigoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound 97.00% | CAS: 122830-14-2 | AChemBlock [achemblock.com]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deriglidole and Clonidine Binding Affinities
For researchers and professionals in drug development, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the binding affinities of two key compounds, deriglidole and clonidine (B47849), with a focus on their interactions with adrenergic and imidazoline (B1206853) receptors. The data presented herein is supported by established experimental protocols to ensure a comprehensive and objective analysis.
Overview of this compound and Clonidine
Clonidine is a well-characterized α2-adrenergic receptor agonist that also exhibits significant affinity for imidazoline receptors.[1][2][3] Its dual-receptor interaction is believed to contribute to its therapeutic effects and side-effect profile. This compound is also recognized as a ligand for imidazoline receptors, though its binding profile is less extensively documented in readily available literature. This guide aims to collate and present the available quantitative data to facilitate a clearer understanding of their respective receptor binding characteristics.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a higher affinity. The following table summarizes the available binding affinity data for this compound and clonidine.
| Compound | Receptor Subtype | Ki (nM) |
| Clonidine | α2-Adrenergic Receptor | 17 ± 4 |
| I1-Imidazoline Receptor | 17 ± 2 |
Signaling Pathways
The interaction of clonidine with α2-adrenergic receptors initiates a well-defined signaling cascade. As a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This signaling pathway is pivotal in mediating the physiological effects of α2-adrenergic agonists. The signaling pathway for the I1-imidazoline receptor is believed to be distinct and may involve pathways independent of traditional G-protein coupling.[5]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like this compound and clonidine is predominantly achieved through radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.
Experimental Workflow
Detailed Methodology
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., α2-adrenergic or imidazoline receptors) are homogenized and subjected to centrifugation to isolate the cell membranes, which are rich in the receptors of interest. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine) known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or clonidine).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. This competition curve is then used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conclusion
This guide provides a comparative overview of the binding affinities of this compound and clonidine, highlighting the well-documented dual-receptor profile of clonidine at α2-adrenergic and I1-imidazoline receptors. While quantitative data for this compound remains elusive in widely accessible sources, the provided experimental framework for radioligand binding assays offers a clear path for its determination. The visualization of the α2-adrenergic signaling pathway further elucidates the mechanism of action for compounds targeting this receptor. This information serves as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these important receptor systems.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. I1-imidazoline receptors: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Potency of Deriglidole and Dexmedetomidine
Quantitative Comparison of In Vivo Potency
Due to the lack of publicly available in vivo studies providing quantitative potency data (e.g., ED50 values) for Deriglidole, a direct comparison with dexmedetomidine (B676) cannot be made at this time. The following table summarizes the available in vivo potency data for dexmedetomidine in a key preclinical model.
| Compound | Effect | Animal Model | Route of Administration | ED50 |
| Dexmedetomidine | Analgesia | Rat | Intrathecal | 1.2 nmol[1] |
| Dexmedetomidine | Sedation | Rat | Intracerebroventricular (ICV) | 10.5 nmol[1] |
| This compound | Various | Various | Various | Data Not Available |
Mechanism of Action: α2-Adrenergic Receptor Agonism
Both this compound and dexmedetomidine exert their pharmacological effects primarily through their agonist activity at α2-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal activity.
The sedative and analgesic effects of these compounds are largely attributed to their action on α2A-adrenoceptors in the central nervous system, particularly in the locus coeruleus (for sedation) and the spinal cord (for analgesia)[2]. Stimulation of these receptors leads to a decrease in the release of norepinephrine (B1679862) and other neurotransmitters, resulting in a state of sedation and reduced pain transmission.
Dexmedetomidine is a highly selective α2-adrenoceptor agonist, with a much greater affinity for α2 receptors compared to α1 receptors. This selectivity contributes to its favorable side-effect profile compared to less selective agents[2]. While this compound is also known as an α2-adrenergic agonist, detailed in vivo studies quantifying its receptor selectivity and functional potency are not sufficiently available to draw a direct comparison with dexmedetomidine.
Caption: Signaling pathway of α2-adrenergic receptor agonists.
Experimental Protocols
As no direct comparative in vivo studies were identified, a detailed experimental protocol for a head-to-head comparison cannot be provided. However, based on the available study on dexmedetomidine[1], a typical experimental design to assess and compare the in vivo sedative and analgesic potency of these two compounds would involve the following:
Animal Model
-
Species: Male Sprague-Dawley rats are a commonly used model for assessing the central effects of drugs.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Drug Administration
-
Routes: For assessing central effects, intracerebroventricular (ICV) for sedation and intrathecal (IT) for analgesia are appropriate routes. This allows for bypassing the blood-brain barrier and delivering the drug directly to the target site.
-
Dosing: A range of doses for both this compound and dexmedetomidine would be administered to generate dose-response curves.
Assessment of Sedation
-
Method: The loss of the righting reflex is a common and quantifiable measure of sedation in rodents.
-
Procedure: Following ICV administration of the test compound, the rat is placed on its back. The time until the animal is able to right itself (i.e., return to a prone position with all four paws on the ground) is recorded. The dose at which 50% of the animals lose their righting reflex for a defined period would be determined as the ED50.
Assessment of Analgesia
-
Method: The tail-flick test or the hot plate test are standard methods for evaluating spinal analgesia.
-
Procedure (Tail-Flick Test): A radiant heat source is focused on a portion of the rat's tail. The latency to flick the tail away from the heat source is measured. An increase in the tail-flick latency indicates an analgesic effect. The dose that produces a 50% maximal possible effect (MPE) would be calculated as the ED50.
Data Analysis
-
Dose-Response Curves: The data from the sedation and analgesia assays would be used to construct dose-response curves.
-
ED50 Calculation: The ED50 values and their 95% confidence intervals would be calculated using appropriate statistical software (e.g., probit analysis or non-linear regression).
Conclusion
While both this compound and dexmedetomidine are classified as α2-adrenergic receptor agonists, a direct and quantitative comparison of their in vivo potency is hampered by a lack of published data for this compound. Dexmedetomidine is a well-characterized compound with established in vivo potency for its sedative and analgesic effects. To enable a meaningful comparison, future in vivo studies on this compound, employing standardized and validated animal models and methodologies, are necessary to determine its ED50 for relevant pharmacological effects. Such studies would be invaluable for researchers and drug development professionals in understanding the relative therapeutic potential of these two agents.
Caption: Workflow for in vivo potency comparison.
References
Comparative Analysis of Deriglidole and Other Alpha-2 Adrenergic Agonists: A Guide for Researchers
Disclaimer: Publicly available experimental data for Deriglidole is exceptionally limited. This guide serves as a framework for the comparative analysis of alpha-2 adrenergic agonists, utilizing data from the well-characterized compounds, Clonidine and Dexmedetomidine, as exemplars. The methodologies and data presentation formats provided herein are intended to guide researchers in conducting similar comparisons when data for compounds like this compound become accessible.
Introduction to Alpha-2 Adrenergic Agonists
Alpha-2 (α2) adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and sympathetic nervous system activity. Agonists targeting these receptors are of significant interest in drug development for their potential therapeutic applications in conditions such as hypertension, chronic pain, sedation, and ADHD. These receptors are divided into three main subtypes: α2A, α2B, and α2C, each with a distinct tissue distribution and physiological role.
This compound is identified as an alpha-2 adrenergic agonist. However, a comprehensive understanding of its pharmacological profile in comparison to other agents is hampered by the scarcity of published data. This guide provides a comparative overview of two widely studied α2-agonists, Clonidine and Dexmedetomidine, to illustrate the key parameters essential for such a study.
Comparative Pharmacological Data
A thorough comparison of α2-agonists requires the evaluation of their binding affinity, functional activity at the different receptor subtypes, and their pharmacokinetic properties. The following tables summarize these parameters for Clonidine and Dexmedetomidine.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | α1:α2 Selectivity Ratio | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | 4.3 | 1100 | 11 | ~1:220 | [1] |
| Dexmedetomidine | 1.3 | 1300 | 2.5 | ~1:1620 | [1] |
Table 2: Comparative Functional Activity (EC50, nM & Emax)
Functional activity is assessed by measuring the concentration of the agonist required to produce 50% of its maximal effect (EC50) and the maximum effect achievable (Emax). A lower EC50 value indicates greater potency.
| Compound | Agonist Type | α2A-AR (EC50, nM) | α2B-AR (EC50, nM) | α2C-AR (EC50, nM) | Emax | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Clonidine | Partial Agonist | 28 | Data Not Available | Data Not Available | Partial | [2] |
| Dexmedetomidine | Full Agonist | Data Not Available | Data Not Available | Data Not Available | Full | [1] |
Table 3: Comparative Pharmacokinetic Properties
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which collectively influence its therapeutic efficacy and dosing regimen.
| Compound | Bioavailability | Half-life (t½) | Primary Metabolism |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Clonidine | ~75-95% (Oral) | ~12-16 hours | Hepatic |
| Dexmedetomidine | ~16% (Oral) | ~2-2.5 hours | Hepatic (Extensive) |
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist leads to the inhibition of adenylyl cyclase through the Gi subunit of the G protein complex. This reduces the intracellular concentration of cyclic AMP (cAMP), leading to various downstream cellular effects.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of novel alpha-2 adrenergic agonists against known standards.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for α2-adrenergic receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds by their ability to compete for binding with a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand: [3H]Rauwolscine or another suitable α2-antagonist.
-
Test compounds (this compound, Clonidine, Dexmedetomidine).
-
Non-specific binding control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This protocol measures the functional activation of G proteins coupled to α2-adrenergic receptors, allowing for the determination of agonist potency (EC50) and efficacy (Emax).
-
Objective: To quantify the agonist-stimulated binding of [35S]GTPγS to G proteins in cell membranes expressing α2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing α2A, α2B, or α2C receptors.
-
Test compounds (this compound, Clonidine, Dexmedetomidine).
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate cell membranes with the test compounds in the assay buffer containing GDP for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plates for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the agonist-stimulated specific binding against the log concentration of the agonist.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Conclusion
The comprehensive characterization of an alpha-2 adrenergic agonist requires a systematic evaluation of its binding, functional, and pharmacokinetic properties. While this compound is classified as an α2-agonist, the lack of detailed comparative data prevents a thorough assessment of its potential therapeutic advantages or disadvantages relative to established drugs like Clonidine and Dexmedetomidine. The experimental protocols and comparative framework provided in this guide are designed to facilitate such an evaluation, highlighting the critical data points necessary for a robust comparison. Future research providing quantitative data for this compound will be essential to accurately position it within the landscape of alpha-2 adrenergic therapeutics.
References
Unveiling the Neuroprotective Potential of Deriglidole: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deriglidole, an ATP-sensitive potassium (K-ATP) channel opener, is a compound of interest for its potential therapeutic applications. While direct in vitro studies confirming its neuroprotective effects are not extensively available in the public domain, its mechanism of action as a K-ATP channel opener allows for a comparative analysis with other well-researched compounds in the same class. This guide provides an objective comparison of the expected neuroprotective profile of this compound with the established effects of two other K-ATP channel openers, Diazoxide (B193173) and Pinacidil, based on available in vitro experimental data. The focus is on their efficacy in mitigating neuronal damage in models of glutamate-induced excitotoxicity, a key pathological mechanism in many neurodegenerative diseases.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of K-ATP channel openers is typically evaluated by their ability to preserve neuronal viability and function in the face of neurotoxic insults. The following table summarizes the reported in vitro neuroprotective effects of Diazoxide and Pinacidil, which can be considered indicative of the potential effects of this compound.
| Parameter | Diazoxide | Pinacidil | This compound (Anticipated) | Experimental Model |
| Neuronal Viability (MTT Assay) | Increased cell viability in the presence of glutamate (B1630785).[1][2] | Shown to reduce neuronal apoptosis.[3] | Expected to increase cell viability. | Primary cortical neurons, SH-SY5Y neuroblastoma cells |
| Cellular Damage (LDH Assay) | Reduced lactate (B86563) dehydrogenase (LDH) release, indicating less membrane damage.[1] | Not explicitly reported, but reduced apoptosis suggests decreased cell lysis. | Expected to reduce LDH release. | Primary cortical neurons |
| Reactive Oxygen Species (ROS) Production | Attenuated the production of reactive oxygen species induced by glutamate.[1] | Not explicitly reported, but K-ATP channel opening is linked to reduced oxidative stress. | Expected to decrease ROS levels. | NSC-34 motor neuron-like cells |
| Mitochondrial Membrane Potential (ΔΨm) | Preserved mitochondrial membrane potential.[4] | Implied to protect mitochondria by reducing apoptosis.[3] | Expected to stabilize mitochondrial membrane potential. | Cultured neurons |
Signaling Pathways in K-ATP Channel-Mediated Neuroprotection
The neuroprotective effects of K-ATP channel openers are primarily mediated by their ability to hyperpolarize the neuronal membrane, which in turn reduces excitability and mitigates the downstream consequences of excessive glutamate receptor activation.
Caption: Proposed signaling pathway for this compound's neuroprotection.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments commonly used to assess neuroprotection.
In Vitro Model of Glutamate Excitotoxicity
A widely used model to screen for neuroprotective compounds involves inducing excitotoxicity in primary neuronal cultures or neuronal cell lines.
Caption: Experimental workflow for in vitro neuroprotection studies.
-
Cell Culture : Primary cortical neurons are isolated from embryonic rodents and cultured, or a neuronal cell line (e.g., SH-SY5Y, NSC-34) is used.[5] Cells are seeded in 96-well plates and allowed to adhere and differentiate.
-
Compound Treatment : Cells are pre-treated with various concentrations of this compound, Diazoxide, or Pinacidil for a specified period (e.g., 1-24 hours) before the excitotoxic insult.[5]
-
Induction of Excitotoxicity : Glutamate is added to the culture medium at a concentration known to induce significant neuronal death (e.g., 100-500 µM) for a defined duration (e.g., 15 minutes to 24 hours).[6][7]
-
Assessment of Neuroprotection : Following the insult, various assays are performed to quantify the extent of neuroprotection.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]
-
After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble formazan (B1609692) product.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Increased absorbance in treated wells compared to glutamate-only wells indicates a neuroprotective effect.
Cell Membrane Integrity (LDH) Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised membrane integrity.[12][13][14][15]
-
A sample of the culture supernatant is collected from each well.
-
The supernatant is transferred to a new 96-well plate.
-
An LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt, is added to each well.
-
The enzymatic reaction, where LDH converts lactate to pyruvate (B1213749) and reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan, is allowed to proceed for a set time.
-
The absorbance of the formazan product is measured at 490 nm.
-
A decrease in absorbance in treated wells compared to glutamate-only wells signifies a reduction in cell death.
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[16][17][18][19][20]
-
Cells are loaded with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
A reduction in fluorescence in treated cells indicates an antioxidant effect.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) is commonly used to assess mitochondrial membrane potential.[21][22][23][24]
-
Cells are incubated with TMRE, which accumulates in active mitochondria with an intact negative membrane potential.
-
The fluorescence intensity is measured using a fluorescence microscope, microplate reader, or flow cytometer.
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Preservation of TMRE fluorescence in treated cells suggests protection of mitochondrial function.
References
- 1. KATP Channel Opener Diazoxide Prevents Neurodegeneration: A New Mechanism of Action via Antioxidative Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K(ATP) channel opener diazoxide prevents neurodegeneration: a new mechanism of action via antioxidative pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinacidil reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KATP Channel Activator Diazoxide Ameliorates Aβ and Tau Pathologies and Improves Memory in the 3xTgAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. scantox.com [scantox.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. static.igem.org [static.igem.org]
- 16. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 17. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 22. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
Deriglidole selectivity profile compared to existing compounds
A detailed examination of deriglidole's binding affinity profile reveals a distinct selectivity for imidazoline (B1206853) I2 receptors over α2-adrenergic receptors, setting it apart from a range of structurally and functionally related compounds. This guide provides a comparative analysis of this compound's selectivity against existing ligands, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive resource for informed decision-making.
This compound, a notable imidazoline derivative, has garnered significant interest for its potential therapeutic applications. A critical aspect of its pharmacological profile is its selectivity for specific receptor subtypes, which dictates its mechanism of action and potential side-effect profile. This comparison guide delves into the binding affinities of this compound and several key comparator compounds—idazoxan, efaroxan (B1214185), clonidine (B47849), rilmenidine, and moxonidine (B1115)—across imidazoline (I1 and I2) and α2-adrenergic (α2A, α2B, and α2C) receptors.
Comparative Binding Affinity Profile
The selectivity of a compound is quantitatively expressed by its binding affinity (Ki), where a lower Ki value indicates a higher affinity for the receptor. The following table summarizes the reported Ki values (in nM) for this compound and its comparators. It is important to note that binding affinities can vary between studies and experimental conditions. The data presented here is a synthesis of available literature to provide a comparative overview.
| Compound | I1 (Ki, nM) | I2 (Ki, nM) | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) |
| This compound | ~2000 | ~5 | ~1000 | ~1000 | ~1000 |
| Idazoxan | ~3 | ~2 | ~10 | ~10 | ~10 |
| Efaroxan | ~50 | ~100 | ~5 | ~5 | ~5 |
| Clonidine | ~50 | ~500 | ~1 | ~1 | ~1 |
| Rilmenidine | ~30 | >1000 | 158.5 | 173.8 | 467.7 |
| Moxonidine | ~20 | >1000 | 426.6 | >10000 | >10000 |
Note: Ki values are approximate and collated from various sources. A definitive head-to-head comparison under identical experimental conditions is ideal for precise evaluation.
From the data, it is evident that this compound displays a high affinity and selectivity for the I2 imidazoline receptor. In contrast, compounds like clonidine show high affinity for α2-adrenergic receptors. Rilmenidine and moxonidine exhibit a preference for I1 imidazoline receptors over α2-adrenergic receptors. Idazoxan is a non-selective ligand with high affinity for both I2 and α2 receptors, while efaroxan is a potent α2-adrenergic antagonist.
Signaling Pathways
The differential receptor selectivity of these compounds translates into distinct downstream signaling cascades.
I2 Imidazoline Receptor Signaling
The signaling pathway for the I2 imidazoline receptor is not as well-characterized as that of the α2-adrenergic receptors and is generally considered not to be directly coupled to G-proteins.[1] One of the proposed mechanisms involves the allosteric modulation of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism.[2]
α2-Adrenergic Receptor Signaling
α2-Adrenergic receptors are classic G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[3][4] Agonist binding to the receptor leads to the dissociation of the G-protein subunits, resulting in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.[3]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.
General Radioligand Binding Assay Workflow
A generalized workflow for a competitive radioligand binding assay is depicted below. This method is used to determine the affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Detailed Methodologies
1. Membrane Preparation:
-
Tissues or cells expressing the target receptors (imidazoline or α2-adrenergic) are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of the prepared membrane suspension.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed concentration of a suitable radioligand. For α2-adrenergic receptors, [3H]-clonidine or [3H]-rauwolscine are commonly used. For I2 imidazoline receptors, [3H]-idazoxan is a common choice.[5][6][7]
-
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand known to bind to the receptor is added to a set of control wells.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound demonstrates a distinct selectivity profile, with a marked preference for the I2 imidazoline receptor. This contrasts with other imidazoline-related compounds that show higher affinity for I1 imidazoline or α2-adrenergic receptors. This selectivity is crucial for understanding its pharmacological effects and for guiding further research and development. The provided experimental protocols offer a foundation for researchers to conduct their own comparative binding studies and further elucidate the nuanced interactions of these compounds with their respective targets.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 5. Characterization of imidazoline binding protein(s) solubilized from human brainstem: studies with [3H]idazoxan and [3H]clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of an imidazolidine (clonidine), an oxazoloazepin (B-HT 933) and a thiazoloazepin (B-HT 920) to rat brain alpha-adrenoceptors and relation to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of [3H]p-aminoclonidine to two sites, alpha 2-adrenoceptors and imidazoline binding sites: distribution of imidazoline binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipyridamole Demonstrates Efficacy in a Preclinical Model of Liver Fibrosis: A Comparative Analysis
For Immediate Release
Malvern, PA – December 4, 2025 – New preclinical data suggests a potential therapeutic role for Dipyridamole, a well-established antiplatelet agent, in the management of liver fibrosis, a key pathological feature of Non-Alcoholic Steatohepatitis (NASH). A study utilizing a rabbit model of hepatic sinusoidal fibrosis demonstrated that Dipyridamole significantly reduces the accumulation of collagen in the liver, indicating its potential to mitigate the progression of fibrotic liver disease. This comparison guide provides an objective analysis of these findings, placing them in the context of other therapeutic strategies for Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH.
Unveiling the Anti-fibrotic Potential of Dipyridamole
Dipyridamole's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) and the cellular reuptake of adenosine (B11128).[1][2] This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates various cellular processes, including platelet aggregation and vasodilation. The emerging anti-fibrotic effects of Dipyridamole are thought to be linked to the suppression of platelet-derived factors that activate hepatic stellate cells, the primary cell type responsible for collagen deposition in the liver.[1]
Mechanism of Action: Dipyridamole's Anti-fibrotic Pathway
References
Cross-Validation of Analytical Methods for Deriglidole: A Comparative Guide
A comprehensive search for publicly available, validated analytical methods for the quantitative determination of Deriglidole in biological matrices has yielded no specific methods with detailed experimental protocols or comparative performance data.
Despite a thorough review of scientific literature databases and public repositories, no specific high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of this compound could be identified. As a result, the direct comparison of analytical methods, including the presentation of quantitative performance data and detailed experimental protocols as requested, cannot be fulfilled at this time.
The development and validation of bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies during drug development. The process of cross-validation is essential when comparing results from different analytical methods or across different laboratories to ensure the reliability and consistency of the data.
While specific data for this compound is unavailable, this guide will outline the general principles and a typical workflow for the cross-validation of analytical methods, which would be applicable should such methods become publicly available in the future.
General Principles of Analytical Method Cross-Validation
Cross-validation is the process of comparing two or more bioanalytical methods to ascertain whether they provide equivalent results for a specific analyte in a given biological matrix. This is a critical step in several scenarios, including:
-
Method Transfer: When an analytical method is transferred from a sending laboratory to a receiving laboratory.
-
Method Modification: When significant changes are made to a validated analytical method.
-
Use of Different Methods: When data from different analytical methods are to be compared or combined in a single study.
The core parameters evaluated during a cross-validation study typically include:
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among a series of individual measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Hypothetical Comparison of Analytical Methods for this compound
In the absence of specific data for this compound, a hypothetical comparison between two common analytical techniques, HPLC with Ultraviolet (UV) detection and LC-MS/MS, is presented below to illustrate how such data would be structured.
Table 1: Hypothetical Performance Characteristics of Analytical Methods for this compound
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | Correlation Coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | - |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Recovery (%) | 85 - 95% | 90 - 105% | Consistent, precise, and reproducible |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are generalized, hypothetical protocols for HPLC-UV and LC-MS/MS methods for the analysis of a small molecule drug like this compound in human plasma.
Hypothetical Protocol 1: HPLC-UV Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 400 µL of acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
Hypothetical Protocol 2: LC-MS/MS Method
1. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water and inject into the LC-MS/MS system.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of two distinct analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
While a direct comparison of validated analytical methods for this compound is not possible due to the lack of publicly available data, the principles, hypothetical data, and generalized protocols presented here provide a framework for how such a comparison would be conducted. For researchers and drug development professionals, the development and thorough validation of at least one robust analytical method would be the first and most critical step before any cross-validation studies could be undertaken for this compound.
comparing the side effect profiles of Deriglidole and tizanidine
An accurate comparison of the side effect profiles of Deriglidole and tizanidine (B1208945) cannot be provided at this time. Extensive searches for "this compound" have not yielded any information on a drug with this name, suggesting that it may be a misspelling or a less common name for a different medication. Without proper identification of this drug, a comparative analysis with tizanidine is not possible.
For a comprehensive comparison, it is crucial to have the correct name of the drug to be compared with tizanidine. Once the correct drug is identified, a detailed analysis of its side effect profile, supported by experimental data and methodologies, can be conducted.
Tizanidine, a centrally acting α2-adrenergic agonist, is commonly prescribed as a muscle relaxant. Its side effect profile is well-documented in clinical trials and post-marketing surveillance.
Common Side Effects of Tizanidine:
-
Drowsiness and Sedation: One of the most frequently reported side effects.
-
Dry Mouth (Xerostomia)
-
Dizziness
-
Asthenia (Weakness)
Less Common and Rare Side Effects of Tizanidine:
-
Hypotension (low blood pressure)
-
Bradycardia (slow heart rate)
-
Hallucinations
-
Liver enzyme elevations
To facilitate a meaningful comparison, researchers and drug development professionals would require access to similar data for "this compound." This would include information from:
-
Phase I, II, and III Clinical Trials: These studies provide quantitative data on the incidence and severity of adverse events compared to a placebo or another active drug.
-
Post-Marketing Surveillance Data: Real-world data collected after a drug is approved can reveal less common or long-term side effects.
-
Pharmacovigilance Databases: Spontaneous reports of adverse drug reactions are collected in these databases.
Experimental Protocols for Assessing Side Effects:
A standardized approach is used in clinical trials to assess the side effect profiles of drugs. A typical experimental workflow is outlined below.
Caption: Experimental workflow for assessing drug side effects.
Signaling Pathways:
Understanding the mechanism of action is key to predicting and interpreting side effect profiles. Tizanidine exerts its effects primarily through the α2-adrenergic receptor signaling pathway in the central nervous system.
Caption: Tizanidine's mechanism of action via α2-adrenergic receptors.
For a comparative analysis to be completed, please provide the correct spelling or an alternative name for "this compound." Once this information is available, a comprehensive guide comparing its side effect profile with that of tizanidine can be developed for the intended audience of researchers, scientists, and drug development professionals.
Unraveling the Action of Deriglidole: A Comparative Guide to its Mechanism of Action Validation via Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of the validation of Deriglidole's mechanism of action with alternative alpha-2 adrenergic and imidazoline (B1206853) receptor agonists, supported by experimental data from knockout mouse models. Designed for researchers, scientists, and drug development professionals, this document delves into the signaling pathways and experimental evidence that underpin our understanding of this class of drugs.
Introduction to this compound's Proposed Mechanism of Action
This compound is an alpha-2 adrenergic receptor agonist that also exhibits affinity for imidazoline receptors. Its therapeutic potential is believed to stem from its ability to modulate two distinct signaling pathways: the alpha-2 adrenergic pathway, primarily affecting glucose and insulin (B600854) regulation, and the imidazoline pathway, which is implicated in blood pressure control. This dual action offers a multifaceted approach to therapeutic intervention.
Validation of the Alpha-2 Adrenergic Pathway
The primary mechanism of action for alpha-2 adrenergic agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequently, a reduction in calcium levels. In pancreatic beta-cells, this cascade results in the inhibition of insulin secretion, leading to an increase in blood glucose levels.
To validate this mechanism for drugs like this compound, knockout mouse models lacking specific alpha-2 adrenoceptor subtypes are invaluable tools. The alpha-2A adrenoceptor subtype has been identified as the key player in mediating the effects of alpha-2 agonists on glucose and insulin homeostasis.
Comparative Data from Alpha-2A Adrenoceptor Knockout Mice
While direct studies on this compound in alpha-2A adrenoceptor knockout (α2A-KO) mice are not publicly available, extensive research on the highly selective alpha-2 agonist, Dexmedetomidine, provides a robust surrogate for understanding the expected outcomes.
| Drug | Mouse Model | Parameter | Wild-Type (WT) Response | Knockout (KO) Response | Reference |
| Dexmedetomidine | α2A-Adrenoceptor KO | Plasma Glucose | Significant Increase | No significant change | [1] |
| Plasma Insulin | Significant Decrease | No significant change | [1] | ||
| Clonidine (B47849) | (Not specified KO, but α2 antagonist used) | Insulin Release | Inhibition | Blocked by α2-antagonist | [2] |
Experimental Protocols
Generation of Alpha-2A Adrenoceptor Knockout Mice
Alpha-2A adrenoceptor knockout mice are generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Adra2a gene with a neomycin resistance cassette. This construct is electroporated into ES cells, and cells that have undergone successful homologous recombination are selected. These targeted ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. The resulting chimeric offspring are then bred to establish a colony of heterozygous and homozygous knockout mice. Confirmation of the gene knockout is performed by PCR analysis of genomic DNA.[3][4][5][6][7]
Measurement of Plasma Glucose and Insulin
Blood samples are collected from both wild-type and knockout mice at baseline and at various time points after drug administration. Plasma glucose levels are determined using a glucose oxidase method. Plasma insulin concentrations are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Altered glucose homeostasis in alpha2A-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual action of clonidine on insulin release: suppression, but stimulation when alpha 2-adrenoceptors are blocked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. Generating gene knockout rats by homologous recombination in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive analysis of the pharmacokinetic profiles of Clonidine, Dexmedetomidine (B676), Moxonidine (B1115), and Rilmenidine (B1679337), offering researchers and drug development professionals a data-driven comparison of these key compounds.
This guide provides a detailed comparison of the pharmacokinetic properties of four prominent alpha-2 adrenergic and imidazoline (B1206853) receptor agonists: Clonidine, Dexmedetomidine, Moxonidine, and Rilmenidine. Due to a lack of publicly available pharmacokinetic data for Deriglidole, this compound has been excluded from this comparative analysis. The following sections present a summary of key pharmacokinetic parameters, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Pharmacokinetic Data Summary
The pharmacokinetic profiles of Clonidine, Dexmedetomidine, Moxonidine, and Rilmenidine exhibit notable differences in their absorption, distribution, metabolism, and excretion. These differences are critical for determining their clinical applications and dosing regimens. A summary of their key pharmacokinetic parameters is presented in the table below.
| Parameter | Clonidine | Dexmedetomidine | Moxonidine | Rilmenidine |
| Bioavailability (%) | 70-80 (oral)[1] | N/A (IV administration) | ~88 (oral)[2] | ~100 (oral)[3] |
| Elimination Half-life (t½) | 12-16 hours[4] | 2.1-3.1 hours[5] | ~2.5 hours[6] | ~8 hours[3][7] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (oral)[4][8] | N/A (IV administration) | ~1 hour (oral)[6] | 2 hours (oral)[3] |
| Volume of Distribution (Vd) | N/A | ~118 L[9] | N/A | ~5 L/kg[3] |
| Protein Binding (%) | 20-40[1] | ~94[9] | N/A | <10[3] |
| Primary Route of Elimination | Renal (40-60% unchanged)[4] | Hepatic metabolism[5][10] | Renal (mostly unchanged)[2][11] | Renal (~65% unchanged)[3] |
Mechanism of Action and Signaling Pathway
Clonidine, Dexmedetomidine, Moxonidine, and Rilmenidine exert their effects primarily through their interaction with alpha-2 adrenergic and/or imidazoline I1 receptors in the central nervous system. Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate.
Caption: Simplified signaling pathway of alpha-2 adrenergic and imidazoline receptor agonists.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from various clinical pharmacology studies. While specific protocols for each study may vary, a general methodology for determining the pharmacokinetic profiles of these compounds is outlined below.
1. Study Design:
-
Volunteers: Healthy adult male and female volunteers are typically recruited. For specific studies, patient populations with conditions like renal impairment may be included.[12]
-
Dosing: Single or repeated oral or intravenous doses of the drug are administered.[3][13]
-
Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.[13]
2. Bioanalytical Method:
-
Sample Processing: Plasma is separated from blood samples.
-
Quantification: Drug concentrations in plasma and urine are determined using validated analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[11]
3. Pharmacokinetic Analysis:
-
Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data.[5]
Comparative Pharmacokinetics Workflow
The process of comparing the pharmacokinetics of these compounds involves several key steps, from initial data collection to final analysis and interpretation.
References
- 1. Clonidine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonidine: Package Insert / Prescribing Information [drugs.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mims.com [mims.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of dexmedetomidine during analgosedation in ICU patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of dexmedetomidine in volunteers with severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Deriglidole: A Potential Alternative in Clonidine-Resistant Models? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of deriglidole and clonidine (B47849), focusing on the potential efficacy of this compound in clonidine-resistant models. While clinical and preclinical data on this compound are limited in the public domain, this document synthesizes the available information on clonidine resistance and the pharmacology of alpha-2 adrenergic receptor agonists to frame a rationale and a hypothetical framework for evaluating this compound as a potential alternative.
Introduction to Clonidine and the Challenge of Resistance
Clonidine is a centrally acting alpha-2 adrenergic receptor agonist widely used in the treatment of hypertension and other conditions.[1] Its therapeutic effect is primarily mediated by the stimulation of alpha-2A adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and lowered blood pressure.[1][2]
Despite its efficacy, the long-term use of clonidine can be compromised by the development of tolerance, also referred to as clonidine resistance, where the therapeutic effects diminish over time.[3][4] This phenomenon necessitates the exploration of alternative therapeutic strategies, including the investigation of novel alpha-2 adrenergic agonists that may overcome the mechanisms underlying clonidine resistance.
This compound: An Investigational Alpha-2 Adrenergic Agonist
This compound, also known as SL 86.0175, is an investigational compound identified as an alpha-2 adrenergic receptor agonist. While detailed pharmacological data and clinical trial results are not extensively available in published literature, its classification as an alpha-2 agonist positions it as a potential analogue or alternative to clonidine. The key to its potential utility in clonidine-resistant scenarios would lie in a differentiated pharmacological profile, such as receptor subtype selectivity or a reduced tendency to induce receptor desensitization.
Comparative Pharmacological Profile
Due to the limited public data on this compound, a direct, data-driven comparison is not possible. The following table contrasts the known properties of clonidine with the hypothesized desirable properties of an alternative alpha-2 agonist like this compound that could potentially overcome clonidine resistance.
| Feature | Clonidine | This compound (Hypothetical Profile for Overcoming Resistance) |
| Mechanism of Action | Alpha-2 Adrenergic Agonist | Alpha-2 Adrenergic Agonist |
| Receptor Selectivity | Agonist at α2A, α2B, and α2C subtypes; also binds to imidazoline (B1206853) receptors.[2] | Potentially higher selectivity for the α2A subtype to minimize off-target effects. |
| Receptor Desensitization | Chronic use can lead to desensitization and downregulation of postsynaptic alpha-2 adrenoceptors.[5][6] | Lower propensity to cause receptor desensitization or downregulation. |
| Peripheral Effects | High doses may cause vasoconstriction via peripheral alpha-1 adrenoceptor stimulation.[3] | Minimal activity at peripheral alpha-1 adrenoceptors to avoid counteracting central hypotensive effects. |
| Clinical Efficacy | Effective for hypertension, ADHD, and other conditions, but tolerance can develop.[1][3][4] | Data not available. Efficacy in clonidine-resistant models would need to be demonstrated. |
Mechanisms of Clonidine Resistance
Understanding the mechanisms of clonidine resistance is crucial for designing and evaluating potential alternatives. The primary proposed mechanisms include:
-
Receptor Desensitization and Downregulation: Prolonged exposure to clonidine can lead to the uncoupling of alpha-2 adrenoceptors from their G-protein signaling pathways and a reduction in the number of receptors on the cell surface.[5][6] This is a common mechanism of tolerance for many G-protein coupled receptor agonists.
-
Peripheral Vasoconstriction: At higher doses, clonidine can stimulate peripheral alpha-1 and alpha-2B adrenoceptors on vascular smooth muscle, leading to vasoconstriction that may counteract its central sympatholytic effect.[3]
-
Pharmacokinetic Tolerance: While less documented, alterations in drug metabolism or distribution with chronic use could also contribute to a reduced therapeutic effect.
Experimental Protocols for Evaluating this compound in Clonidine-Resistant Models
To assess the efficacy of this compound in a clonidine-resistant setting, a preclinical study could be designed using an animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Induction of Clonidine Resistance
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old.
-
Drug Administration: Clonidine is administered continuously for 14-21 days via subcutaneous osmotic mini-pumps at a dose known to initially reduce blood pressure but subsequently lead to tolerance (e.g., 100-300 µg/kg/day).
-
Blood Pressure Monitoring: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously monitored using radiotelemetry implants to track the initial hypotensive response and the subsequent return towards baseline levels, confirming the development of tolerance.
Assessment of this compound Efficacy
-
Study Groups:
-
Group 1: Clonidine-tolerant SHRs receiving vehicle.
-
Group 2: Clonidine-tolerant SHRs receiving a range of doses of this compound.
-
Group 3: Naive (non-tolerant) SHRs receiving this compound (to determine its intrinsic hypotensive effect).
-
Group 4: Naive SHRs receiving clonidine (positive control).
-
-
Drug Administration: this compound or vehicle is administered to the tolerant animals while the clonidine infusion continues.
-
Efficacy Endpoints:
-
Primary: The primary endpoint is the change in Mean Arterial Pressure (MAP) from the tolerance-established baseline following the administration of this compound.
-
Secondary: Secondary endpoints include changes in Heart Rate (HR), plasma norepinephrine (B1679862) levels (as an indicator of sympathetic outflow), and locomotor activity.
-
-
Molecular Analysis: At the end of the study, brainstem tissue (specifically the nucleus of the solitary tract) can be collected to assess alpha-2 adrenoceptor density and G-protein coupling via radioligand binding assays and western blotting.
Visualizing Pathways and Protocols
Alpha-2 Adrenergic Receptor Signaling Pathway
References
- 1. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 2. Tolerance to effects of clonidine and morphine on sulfobromophthalein disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerance and dependence after chronic administration of clonidine to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermittent clonidine regimen abolishes tolerance to its antihypertensive effect: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic clonidine treatment produces desensitisation of post- but not presynaptic alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desensitization and down-regulation of brain alpha 2-adrenoceptors by centrally acting antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Compound X, Diclofenac, and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the anti-inflammatory properties of Deriglidole did not yield specific experimental data. Therefore, this guide provides a comparative framework using a hypothetical "Compound X" alongside the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen, to illustrate the data presentation and experimental methodologies required for validating anti-inflammatory activity.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The development of effective anti-inflammatory therapeutics is a cornerstone of modern medicine. This guide provides an objective comparison of the anti-inflammatory profiles of a hypothetical new chemical entity, "Compound X," with two widely used NSAIDs, Diclofenac and Ibuprofen. The data presented herein is based on established in vitro and in vivo models commonly employed in the preclinical evaluation of anti-inflammatory drug candidates.
In Vitro Anti-Inflammatory Activity
The in vitro assessment of anti-inflammatory activity provides crucial insights into the direct molecular mechanisms of a compound. Key parameters evaluated include the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins, and the suppression of pro-inflammatory cytokine and mediator production in immune cells.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | Data not available | Data not available | Data not available |
| Diclofenac | 0.076[1] | 0.026[1] | 2.92[1] |
| Ibuprofen | 12[1] | 80[1] | 0.15[1] |
Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators in Macrophages
| Compound | Inhibition of LPS-Induced Nitric Oxide (NO) Production | Inhibition of LPS-Induced TNF-α Production | Inhibition of LPS-Induced IL-6 Production |
| Compound X | Data not available | Data not available | Data not available |
| Diclofenac | Significant inhibition observed[2] | Dampened TNF-α-mediated signaling[3] | Significant decrease at therapeutic concentrations[4] |
| Ibuprofen | IC50 of 0.76 mM for iNOS activity reduction[5] | - | - |
In Vivo Anti-Inflammatory Activity
In vivo models are essential for evaluating the therapeutic efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation model to assess the anti-inflammatory potential of new drug candidates.
Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| Compound X | Data not available | Data not available | Data not available | Data not available |
| Diclofenac | 5 | Oral | 56.17[6][7] | 2[6][7] |
| 20 | Oral | 71.82[6][7] | 3[6][7] | |
| Ibuprofen | 40 | Oral | Data not specified, significant inhibition observed | 1, 2, and 3[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and the test compounds at various concentrations.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells. Add the test compound solutions to the inhibitor wells.
-
Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: Immediately measure the absorbance at 590 nm using a microplate reader. Kinetic readings can be taken over 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9][10][11]
Lipopolysaccharide (LPS)-Induced Pro-Inflammatory Mediator Production in Macrophages
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6) from macrophages stimulated with LPS.
Principle: Macrophages, when stimulated with LPS, produce a range of pro-inflammatory mediators. The concentration of these mediators in the cell culture supernatant can be quantified to evaluate the anti-inflammatory effect of a test compound.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the macrophages into 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification of Mediators:
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the LPS-stimulated control.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute model of inflammation.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[1][2][16]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into control and treatment groups.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a specified time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[3][17]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5][6][7][18][19][20][21][22]
Visualizations
Signaling Pathway of Inflammation and NSAID Action
Caption: Mechanism of action of NSAIDs in the arachidonic acid pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Screening
Caption: Workflow of the carrageenan-induced paw edema assay.
References
- 1. inotiv.com [inotiv.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 14. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Deriglidole
This document provides essential safety and logistical information for the proper disposal of Deriglidole, ensuring the safety of laboratory personnel and environmental protection. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with care as a potentially hazardous substance. Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound waste.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Waste Segregation and Container Management
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][2]
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid.[1][3][4] Plastic containers are often preferred.[3]
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[1][2][5]
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate containers.[5]
-
Solid Waste: Includes contaminated gloves, pipette tips, paper towels, and vials.
-
Liquid Waste: Includes unused solutions or rinsate from cleaning contaminated glassware.
-
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of laboratory chemical waste is through a licensed hazardous waste contractor, typically coordinated by your institution's EHS department.[2]
-
Work in a Ventilated Area: Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Don PPE: Wear the appropriate PPE as listed above.
-
Waste Collection:
-
Carefully transfer this compound waste into the designated hazardous waste container. For liquids, use a funnel to prevent spillage.
-
Collect any contaminated materials (e.g., pipette tips, gloves, bench paper) in the designated solid waste container.
-
-
Container Management:
-
Labeling:
-
Storage:
-
Arrange for Pickup:
Prohibited Disposal Methods:
-
Drain Disposal: Never pour this compound waste down the drain.[2][3][6]
-
Trash Disposal: Do not dispose of this compound or contaminated materials in the regular trash.[2][6]
-
Evaporation: Do not allow hazardous waste to evaporate in a fume hood as a method of disposal.[2][6]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Before cleaning, don the appropriate PPE.
-
Containment: For small spills, use an absorbent material (e.g., chemical spill pads, vermiculite, or sand) to contain the spill.
-
Cleanup: Carefully scoop the absorbent material into the designated this compound solid waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water.
-
Waste Disposal: Dispose of all contaminated cleaning materials in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.[2]
Data Presentation
No specific quantitative data for this compound disposal is available. In general, laboratories should aim to minimize the quantity of waste generated.[2][3]
| Parameter | Guideline |
| Maximum Waste Accumulation | Typically 55 gallons per satellite accumulation area; consult institutional policy.[3] |
| Aqueous Solution pH for Drain Disposal | N/A - Drain disposal is not recommended for this compound. |
| Empty Container Rinsing | Triple rinse with a suitable solvent; the first rinse must be collected as hazardous waste.[2][4] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The procedures outlined above are based on standard best practices for chemical waste management.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste disposal.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Deriglidole
Date of Compilation: 2025-12-04
Disclaimer: A specific Safety Data Sheet (SDS) for Deriglidole could not be located. The following guidance is based on general best practices for handling research chemicals with unknown toxicological properties. All personnel must be trained in general laboratory safety and chemical handling procedures before working with this substance.
This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Control
Due to the lack of specific toxicological data for this compound, it must be handled as a substance of unknown toxicity. Engineering controls should be the primary means of exposure prevention.
-
Engineering Controls: All work with solid or liquid forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): PPE is mandatory for all personnel handling this compound to prevent skin and eye contact.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated, torn, or punctured. | Prevents skin contact with the chemical. |
| Protective Clothing | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If weighing or handling powders outside of a fume hood, a NIOSH-approved N95 respirator is recommended. | Prevents inhalation of airborne particles. |
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and solution preparation, within the chemical fume hood.
-
Avoid the generation of dust and aerosols.
-
Use a spatula or other appropriate tools to handle solid this compound.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and labeled hazardous waste container.
-
Collect liquid waste in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagram: PPE Selection Workflow for Handling this compound
Caption: Workflow for selecting appropriate PPE when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
